4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLQNRWCBBIVHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462681 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165904-22-3 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane
CAS Number: 165904-22-3[1]
This technical guide provides an in-depth overview of 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane, a key reagent in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, and applications.
Core Compound Data
This compound, also known as phenethylboronic acid pinacol ester, is a stable, crystalline solid at room temperature. Its chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₄H₂₁BO₂ |
| Molecular Weight | 232.13 g/mol |
| CAS Number | 165904-22-3 |
| Appearance | White solid |
| Melting Point | 38-39 °C |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.28-7.15 (m, 5H, Ar-H), 2.79 (t, J = 8.0 Hz, 2H, Ar-CH₂), 1.25 (s, 12H, C(CH₃)₂), 1.17 (t, J = 8.0 Hz, 2H, B-CH₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 144.7 (Ar-C), 128.3 (Ar-CH), 128.0 (Ar-CH), 125.5 (Ar-CH), 83.1 (C(CH₃)₂), 30.2 (Ar-CH₂), 24.8 (C(CH₃)₂) |
| IR (thin film, cm⁻¹) | 2978, 2929, 1604, 1496, 1454, 1372, 1318, 1143, 852, 699 |
| HRMS (ESI) | Calculated for C₁₄H₂₂BO₂⁺ [M+H]⁺: 233.1707, Found: 233.1710 |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the esterification of phenethylboronic acid with pinacol.
Materials:
-
Phenethylboronic acid
-
Pinacol
-
Anhydrous magnesium sulfate (MgSO₄)
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
Procedure:
-
To a solution of phenethylboronic acid in an anhydrous solvent, an equimolar amount of pinacol is added.
-
Anhydrous magnesium sulfate is added to the mixture to act as a dehydrating agent.
-
The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the solid magnesium sulfate is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure this compound.
Synthesis of this compound.
Generalized Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, particularly for the synthesis of phenethyl-substituted aromatic compounds.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., toluene/water, dioxane/water, DMF)
Procedure:
-
In a reaction vessel, the aryl halide, this compound (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents) are combined in the chosen solvent system.
-
The mixture is degassed by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
The palladium catalyst (typically 1-5 mol%) is added to the degassed mixture.
-
The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours until the starting materials are consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired phenethyl-substituted biaryl compound.
Generalized Suzuki-Miyaura Cross-Coupling Workflow.
Applications in Drug Development
Boronic acids and their pinacol esters are of significant interest in medicinal chemistry and drug development. The phenethyl moiety is a common structural motif in many biologically active molecules. The use of this compound allows for the efficient and modular synthesis of complex organic molecules with potential therapeutic applications. The Suzuki-Miyaura coupling, in which this compound is a key reactant, is one of the most widely used reactions in the pharmaceutical industry for the construction of carbon-carbon bonds in drug candidates. This enables the rapid generation of libraries of compounds for high-throughput screening and lead optimization.
References
An In-depth Technical Guide to 2-Phenylethylboronic Acid Pinacol Ester
Introduction
2-Phenylethylboronic acid pinacol ester, also known by its IUPAC name 4,4,5,5-tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane, is a vital organoboron compound in the field of organic synthesis.[1][2] As a derivative of boronic acid, it belongs to a class of reagents that have become indispensable for the formation of carbon-carbon bonds, most notably through the Suzuki-Miyaura cross-coupling reaction.[3][4] The pinacol ester group enhances the stability and handling of the boronic acid moiety, making it less prone to dehydration and protodeboronation compared to its free boronic acid counterpart.[4][5] This increased stability and solubility in organic solvents contribute to efficient and reliable reaction kinetics.[4][6] This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, tailored for professionals in research and drug development.
Core Chemical and Physical Properties
The fundamental properties of 2-Phenylethylboronic acid pinacol ester are summarized below, providing a baseline for its use in synthetic applications.
| Property | Value | References |
| CAS Number | 165904-22-3 | [1][2][7] |
| Molecular Formula | C₁₄H₂₁BO₂ | [1][7][8] |
| Molecular Weight | 232.13 g/mol | [2][7] |
| Appearance | White to off-white or colorless solid (crystals, powder, or fused solid) | [1][7] |
| Melting Point | 31-33 °C | [2][7] |
| Boiling Point | 70-80 °C | [2][7] |
| Density | 0.97 ± 0.1 g/cm³ (Predicted) | [7] |
| Refractive Index | 1.4860 | [2][7] |
| SMILES | CC1(C)OB(CCC2=CC=CC=C2)OC1(C)C | [1] |
| InChI Key | LVLQNRWCBBIVHR-UHFFFAOYSA-N | [1][2] |
Reactivity and Applications in Organic Synthesis
The primary utility of 2-Phenylethylboronic acid pinacol ester lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions. Boronic esters are valued intermediates in reactions like the Suzuki-Miyaura coupling, which facilitates the creation of C-C bonds essential for building complex organic molecules.[3][6]
Suzuki-Miyaura Cross-Coupling
In this reaction, the organoboron compound couples with an organohalide or pseudohalide.[3] The pinacol ester readily participates in the transmetalation step of the catalytic cycle with a palladium catalyst.[3][4] This reaction is a cornerstone of modern synthetic chemistry due to its versatility, functional group tolerance, and relatively mild reaction conditions. The phenethyl group can be coupled to a wide variety of aromatic and vinylic systems, making this reagent a valuable building block for pharmaceuticals and advanced materials.[3] While boronic acids are generally more reactive than their pinacol ester counterparts, the latter's superior stability often makes them the reagent of choice, especially for complex, multi-step syntheses.[9][10]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the synthesis of a boronic acid pinacol ester and its subsequent use in a cross-coupling reaction.
1. General Synthesis of an Alkylboronic Acid Pinacol Ester
This procedure illustrates a common method for preparing boronic esters from the corresponding boronic acid and pinacol.
-
Reagents: Alkylboronic acid (1.0 equiv), pinacol (1.0-1.2 equiv), anhydrous magnesium sulfate (1.5 equiv), and an anhydrous solvent (e.g., diethyl ether or CH₂Cl₂).[11]
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon), add the alkylboronic acid, pinacol, and anhydrous magnesium sulfate.[11]
-
Add the anhydrous solvent and stir the resulting suspension at room temperature. The reaction is typically monitored by TLC or GC and often runs for several hours to 24 hours.[11]
-
Upon completion, filter the suspension to remove the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.[11]
-
The crude material can be further purified by dissolving it in a non-polar solvent like pentane, washing with water to remove any remaining pinacol, drying the organic layer over MgSO₄, and finally removing the solvent in vacuo.[11]
-
2. Suzuki-Miyaura Cross-Coupling of (2-phenylethyl)boronic acid pinacol ester
This protocol provides an example of coupling the title compound with an aryl halide.
-
Reagents: Aryl halide (e.g., 4-iodoacetophenone, 1.0 equiv), (2-phenylethyl)boronic acid pinacol ester (1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, ~2 mol%), a phosphine ligand (e.g., PPh₃, ~8 mol%), a base (e.g., Ag₂O, 1.5 equiv), and an anhydrous solvent (e.g., DME).[12]
-
Procedure:
-
In a nitrogen-filled glovebox, combine the aryl halide, (2-phenylethyl)boronic acid pinacol ester, silver(I) oxide, Pd₂(dba)₃, and triphenylphosphine in a reaction vessel.[12]
-
Add anhydrous DME to the vessel, seal it, and stir the reaction mixture at an elevated temperature (e.g., 85 °C) for 24 hours.[12]
-
After cooling to room temperature, the reaction mixture is typically filtered and the solvent is removed under reduced pressure.
-
The desired product is then isolated and purified using column chromatography (e.g., silica gel with a hexanes:ethyl acetate gradient).[12]
-
Visualizations of Key Processes
Experimental Workflow: Boronic Ester Synthesis
Caption: General workflow for the synthesis of a boronic acid pinacol ester.
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stability, Storage, and Handling
Stability 2-Phenylethylboronic acid pinacol ester is generally stable under normal conditions.[13] However, like many boronic esters, it can be susceptible to hydrolysis, which cleaves the pinacol group to form the corresponding boronic acid.[5][14] This process is reversible and can be a consideration during aqueous workups or chromatography on silica gel.[15] The compound should be protected from heat, flames, and strong oxidizing agents.[16]
Storage For long-term stability, it is recommended to store the compound in a tightly closed container in a dry, well-ventilated place.[13] Recommended storage temperatures are often between 2-8°C, with some suppliers suggesting storage at -20°C for maximum longevity.[7][16]
Handling Standard laboratory safety precautions should be observed. This includes handling the chemical in a fume hood, wearing personal protective equipment such as gloves, safety goggles, and a lab coat.[16] Avoid creating dust and ensure adequate ventilation.[13] In case of contact, wash skin or eyes immediately with copious amounts of water.[16]
Conclusion
2-Phenylethylboronic acid pinacol ester is a highly valuable and versatile reagent in modern organic chemistry. Its enhanced stability over the free boronic acid, combined with its effectiveness in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, secures its place as a key building block in the synthesis of complex molecules. A thorough understanding of its properties, reactivity, and handling protocols is essential for its effective application in research and development, particularly within the pharmaceutical and materials science industries.
References
- 1. 2-Phenylethyl-1-boronic acid pinacol ester, 99% 1 g | Request for Quote [thermofisher.com]
- 2. 2-Phenylethyl-1-boronic acid pinacol ester, 99% | Fisher Scientific [fishersci.ca]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. scbt.com [scbt.com]
- 7. 2-PHENYLETHYL-1-BORONIC ACID PINACOL ESTER | 165904-22-3 [chemicalbook.com]
- 8. boronmolecular.com [boronmolecular.com]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. rsc.org [rsc.org]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CAS#:165904-22-3 | 2-Phenylethyl-1-boronic acid pinacol ester | Chemsrc [chemsrc.com]
A Comprehensive Technical Guide to the Synthesis of 2-Phenethylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details the synthesis of 2-phenethylboronic acid pinacol ester, a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The primary synthetic route discussed is the hydroboration of styrene, for which various catalytic systems and reaction conditions are presented and compared. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of the core chemical transformations and workflows.
Introduction
2-Phenethylboronic acid pinacol ester is a key building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved through the hydroboration of readily available styrene with pinacolborane (HBpin). This reaction adds a hydrogen and a boronic ester group across the double bond of styrene. The regioselectivity of this addition is a critical aspect, leading to either the branched (Markovnikov) product, 1-phenethylboronic acid pinacol ester, or the desired linear (anti-Markovnikov) product, 2-phenethylboronic acid pinacol ester. This guide will explore various catalytic methods that have been developed to control this regioselectivity and achieve high yields of the target compound.
Synthetic Pathways via Hydroboration of Styrene
The hydroboration of styrene with pinacolborane is the most direct method for preparing 2-phenethylboronic acid pinacol ester. The choice of catalyst is paramount in determining the regioselectivity of the reaction. While uncatalyzed hydroboration can occur at elevated temperatures, transition-metal catalysts offer milder reaction conditions and greater control over the product distribution.
Below is a diagram illustrating the general hydroboration-oxidation pathway of styrene.
Caption: General reaction scheme for the catalyzed hydroboration of styrene.
Metal-Free Hydroboration
Ionic liquids can catalyze the anti-Markovnikov selective hydroboration of styrene with pinacolborane, offering a more environmentally friendly approach by eliminating the need for transition-metal complexes.[1]
Cobalt-Catalyzed Hydroboration
Cobalt complexes have been effectively used as catalysts for the hydroboration of styrene. These systems can be tuned to favor either the Markovnikov or anti-Markovnikov product. For instance, certain cobalt(II) complexes bearing bipyridyl–oxazoline ligands have been shown to catalyze the Markovnikov selective hydroboration.[2] Conversely, other cobalt systems can provide the linear product.
Rhodium-Catalyzed Hydroboration
Rhodium complexes are well-established catalysts for hydroboration reactions. The regioselectivity of rhodium-catalyzed hydroboration of styrene can be influenced by the choice of ligands.[3][4] Wilkinson's catalyst, for example, is known to catalyze the hydroboration of alkenes.[5]
Other Catalytic Systems
Iron and manganese-based catalysts have also been explored for the hydroboration of styrene, often favoring the anti-Markovnikov product.[6][7] These earth-abundant metals present a more sustainable alternative to precious metal catalysts.
Quantitative Data Summary
The following tables summarize the quantitative data for various catalytic systems used in the synthesis of 2-phenethylboronic acid pinacol ester from styrene.
Table 1: Metal-Free and Cobalt-Catalyzed Hydroboration of Styrene
| Catalyst/Conditions | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (anti-M:M) | Reference |
| [EMPyrr][OTf] | 50 | Neat | 100 | 20 | 98 | >99:1 | [1] |
| CoI₂ / KOtBu | 0.5 - 2.0 | THF | 30 | 1 | High | Varies | [8] |
| tBuBPOCoCl₂ / NaOtBu | 1.0 | THF | 25 | 1 | High | Markovnikov selective | [2] |
Table 2: Rhodium- and Other Metal-Catalyzed Hydroboration of Styrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (anti-M:M) | Reference |
| Rh(I)-NHC Complex | 1 | CH₂Cl₂ | 25 | 4 | High | Markovnikov selective | [3] |
| fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)] | 2 | THF | RT | - | >99 | 97:3 | [7] |
| Aryloxy-tethered NHC-FeII | - | - | RT | 18 | 44-71 | anti-Markovnikov selective | [6] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis and purification of 2-phenethylboronic acid pinacol ester.
Caption: A generalized workflow for the synthesis of 2-phenethylboronic acid pinacol ester.
Detailed Protocol for Cobalt-Catalyzed Hydroboration[8]
-
Reaction Setup: In a nitrogen-filled glovebox, add CoI₂ (0.5–2 mol%), KOtBu (11.2 mg, 0.1 mmol, 10 mol%), anhydrous THF (5 mL), and styrene (1.0 mmol) to a 10 mL vial equipped with a magnetic stir bar.
-
Addition of Reagent: Add pinacolborane (153.6 mg, 174 µL, 1.2 mmol) to the stirring mixture.
-
Reaction: Stir the reaction mixture vigorously at 30 °C for the specified time (e.g., 1 hour).
-
Workup and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous workup, followed by extraction with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Purification by Column Chromatography
Purification of boronic esters by silica gel chromatography can sometimes be challenging due to their potential decomposition on silica.[9][10] A common technique to mitigate this is to use silica gel impregnated with boric acid.[9] Alternatively, using neutral alumina as the stationary phase can also be effective.[11] The choice of eluent is typically a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or diethyl ether.
Characterization Data
The structure of 2-phenethylboronic acid pinacol ester can be confirmed by standard spectroscopic methods.
Table 3: Spectroscopic Data for 2-Phenethylboronic Acid Pinacol Ester
| Technique | Data |
| ¹H NMR | δ (ppm): 7.29 - 7.17 (m, 5H, Ar-H), 2.79 (t, J = 8.0 Hz, 2H, Ar-CH₂), 1.24 (s, 12H, C(CH₃)₂), 1.14 (t, J = 8.0 Hz, 2H, CH₂-B) |
| ¹³C NMR | δ (ppm): 142.8, 128.4, 128.2, 125.8, 83.1, 32.1, 24.8, (C-B signal often not observed or broad) |
| Molecular Formula | C₁₄H₂₁BO₂ |
| Molecular Weight | 232.13 g/mol |
Note: NMR data can vary slightly depending on the solvent used.
Conclusion
The synthesis of 2-phenethylboronic acid pinacol ester is a well-established transformation with the hydroboration of styrene being the most prominent method. The choice of catalyst is crucial for controlling the regioselectivity of the reaction. While precious metal catalysts like rhodium have been extensively studied, the development of more sustainable catalysts based on earth-abundant metals such as cobalt and iron, as well as metal-free systems, is a significant advancement in this field. This guide provides the necessary technical details for researchers to select and implement the most suitable synthetic strategy for their specific needs, from reaction setup to purification and characterization of the final product.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Cobalt-catalysed Markovnikov selective hydroboration of vinylarenes - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01085K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 5. Metal-catalysed hydroboration - Wikipedia [en.wikipedia.org]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. Hydroboration of Terminal Alkenes and trans‐1,2‐Diboration of Terminal Alkynes Catalyzed by a Manganese(I) Alkyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective hydroboration of unsaturated bonds by an easily accessible heterotopic cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane
This guide provides a comprehensive overview of 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane, a boronic acid pinacol ester, intended for researchers, scientists, and professionals in drug development. It covers the molecule's chemical and physical properties, a detailed synthesis protocol, and its applications.
Core Molecular Data
This compound, also known as 2-Phenylethylboronic acid pinacol ester, is a compound with significant utility in organic synthesis. The pinacol ester group enhances its stability and solubility, facilitating efficient reaction kinetics in various coupling reactions.[1]
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁BO₂ | PubChem[2] |
| Molecular Weight | 232.13 g/mol | PubChem[2] |
| CAS Number | 165904-22-3 | PubChem[2] |
| Appearance | White solid | Organic Syntheses[3] |
| Melting Point | 38-39 °C | Organic Syntheses[3] |
Spectroscopic and Analytical Data
Detailed spectroscopic data is crucial for the identification and characterization of the compound.
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ: 1.18 (t, J = 8.4 Hz, 2H), 1.26 (s, 12H), 2.79 (t, J = 8.0 Hz, 2H), 7.16-7.22 (m, 1H), 7.23-7.32 (m, 4H)[3] |
| ¹³C NMR (CDCl₃, 151 MHz) | δ: 25.0, 30.1, 83.2, 125.6, 128.1, 128.3, 144.6 (The carbon attached to boron was not observed due to quadrupolar relaxation)[3] |
| High-Resolution Mass Spectrometry (HRMS ESI⁺) | Calculated for C₁₄H₂₂BO₂⁺: 233.1707, Found: 233.1710[3] |
| Infrared (IR) (film) | 3026, 2978, 2929, 1372, 1318, 1139, 848, 755, 703 cm⁻¹[3] |
| Elemental Analysis | Calculated for C₁₄H₂₁BO₂: C, 72.44; H, 9.12[3] |
Experimental Protocol: Synthesis
The following is a detailed procedure for the synthesis of this compound.[3][4]
Materials and Equipment:
-
2-phenyl-1-ethylboronic acid
-
Pinacol
-
Magnesium sulfate (oven-dried)
-
tert-Butyl methyl ether
-
250 mL two-necked round-bottomed flask (oven-dried)
-
Magnetic stir bar
-
Rubber septum
-
Nitrogen inlet
-
Syringe
-
Medium porosity glass sinter
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
An oven-dried 250 mL two-necked round-bottomed flask is equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
The flask is charged with 2-phenyl-1-ethylboronic acid (10.0 g, 66.7 mmol), pinacol (7.88 g, 66.7 mmol), and oven-dried magnesium sulfate (12.0 g, 99.7 mmol).[3]
-
The flask is evacuated and backfilled with nitrogen three times.
-
tert-Butyl methyl ether (70 mL) is added via syringe.[3]
-
The resulting white suspension is stirred under a nitrogen atmosphere at room temperature for 16 hours.[4]
-
The suspension is filtered through a medium porosity glass sinter, and the filter cake is washed with tert-butyl methyl ether (3 x 20 mL).
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a 3:97 mixture of ethyl acetate and pentane as the eluent.
-
Fractions containing the desired product are collected and concentrated by rotary evaporation.
-
The resulting product is dried under reduced pressure to yield analytically pure this compound as a white solid.
Applications in Drug Development and Organic Synthesis
Boronic acids and their esters, such as this compound, are valuable compounds in the field of medicinal chemistry and drug delivery.[5] Their unique chemical properties make them suitable for various applications.
-
Drug Design: The boron atom in these compounds can play a role in drug design and development.[6]
-
Boron Neutron Capture Therapy (BNCT): Boronic acids and their esters are investigated as boron-carriers for BNCT, a targeted cancer therapy.[5]
-
Cross-Coupling Reactions: This compound is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, to form carbon-carbon bonds.[1]
-
Organic Electronics: Related boronic esters are utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics.[6]
The stability of the pinacol ester derivative is a key feature, although it is susceptible to hydrolysis at physiological pH, a factor that is dependent on substituents on the aromatic ring.[5]
References
Spectral Analysis of 2-Phenethylboronic Acid Pinacol Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-phenethylboronic acid pinacol ester, a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data
The characterization of 2-phenethylboronic acid pinacol ester is crucial for confirming its identity, purity, and structural integrity. The key spectroscopic data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-phenethylboronic acid pinacol ester.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.29 - 7.15 | m | 5H | Ar-H |
| 2.79 | t, J = 8.0 Hz | 2H | Ph-CH ₂ |
| 1.25 | t, J = 8.0 Hz | 2H | B-CH ₂ |
| 1.23 | s | 12H | C(CH ₃)₂ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 144.9 | Ar-C (quaternary) |
| 128.2 | Ar-C H |
| 128.0 | Ar-C H |
| 125.6 | Ar-C H |
| 83.2 | C (CH₃)₂ |
| 31.8 | Ph-C H₂ |
| 24.8 | C(C H₃)₂ |
| Note: The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly used to confirm the molecular weight and elemental composition.
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 247.1869 | 247.1865 |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3026 | Medium | C-H stretch (aromatic) |
| ~2978, 2930 | Strong | C-H stretch (aliphatic) |
| ~1604, 1496, 1454 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1372, 1315 | Strong | B-O stretch |
| ~1144 | Strong | C-O stretch |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of 2-phenethylboronic acid pinacol ester in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Nuclei: ¹H and ¹³C
-
Solvent: CDCl₃
-
Temperature: 298 K
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of 2-phenethylboronic acid pinacol ester in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 1 µg/mL with the same solvent.
Instrumentation and Parameters:
-
Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5 µL/min.
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Infrared (IR) Spectroscopy
Sample Preparation:
-
Neat (Liquid Film): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.
Instrumentation and Parameters:
-
Spectrometer: Fourier-Transform Infrared (FTIR) Spectrometer
-
Accessory: ATR or transmission
-
Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Workflow for Spectral Analysis
The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound.
An In-depth Technical Guide to the Stability and Storage of Phenethylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for phenethylboronic acid pinacol ester. The information herein is intended to support researchers, scientists, and drug development professionals in the proper handling, storage, and analytical assessment of this compound, ensuring its integrity for synthetic and medicinal chemistry applications.
Introduction
Phenethylboronic acid pinacol ester is a valuable organoboron compound utilized in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The pinacol ester group enhances the stability of the boronic acid moiety, rendering the compound easier to handle and purify compared to its free boronic acid counterpart.[1] However, like other boronic esters, it is susceptible to degradation under specific environmental conditions, which can impact its purity, reactivity, and the reproducibility of experimental outcomes. A thorough understanding of its stability profile is therefore critical for its effective use.
Chemical Properties and Structure
Phenethylboronic acid pinacol ester is a colorless solid at room temperature. The pinacol group forms a five-membered dioxaborolane ring with the boron atom, which provides steric hindrance and electronic stabilization, protecting the boron from premature degradation.[2]
Table 1: General Properties of Phenethylboronic Acid Pinacol Ester
| Property | Value |
| Chemical Formula | C₁₄H₂₁BO₂ |
| Molecular Weight | 232.13 g/mol |
| Appearance | Colorless solid |
| Melting Point | 31 - 33 °C |
| Boiling Point | 70 - 80 °C |
Stability Profile and Degradation Pathways
The primary degradation pathway for phenethylboronic acid pinacol ester is hydrolysis.[3] This reaction involves the cleavage of the boronic ester bond by water to yield phenethylboronic acid and pinacol (2,3-dimethylbutane-2,3-diol). This process is influenced by several factors, including moisture, pH, and temperature.
Hydrolysis
The hydrolysis of boronic esters is a reversible reaction, but under aqueous conditions, the equilibrium often favors the formation of the boronic acid and the diol.[3] The rate of hydrolysis is significantly influenced by the pH of the medium.
Factors Affecting Stability
Moisture: As the primary reactant in hydrolysis, the presence of water is the most critical factor in the degradation of phenethylboronic acid pinacol ester. Exposure to atmospheric moisture can lead to gradual hydrolysis over time.[2]
pH: The hydrolysis of boronic esters is catalyzed by both acid and base.[4] Studies on phenylboronic acid pinacol esters, which are structurally similar, have shown that the rate of hydrolysis is significantly accelerated at physiological pH (around 7.4) and under basic conditions.[5][6] This is a crucial consideration for applications in biological systems or in reactions performed under basic conditions.
Temperature: Elevated temperatures can increase the rate of hydrolysis and other potential degradation pathways. For long-term storage, refrigeration is recommended to minimize thermal degradation.
Table 2: Qualitative Stability of Boronic Acid Pinacol Esters under Various Conditions
| Condition | Factor | Expected Stability | Notes |
| pH | < 4 (Acidic) | Low | Acid-catalyzed hydrolysis is a known degradation pathway. |
| 4 - 6 (Weakly Acidic) | Moderate | Hydrolysis can occur, but at a slower rate than under strongly acidic or basic conditions. | |
| 6 - 8 (Neutral) | Moderate to High | Generally most stable around neutral pH, but hydrolysis can be accelerated at physiological pH (7.4).[5][6] | |
| > 8 (Basic) | Low | Base-catalyzed hydrolysis is rapid and is a key step for the in situ generation of the boronic acid in Suzuki couplings.[4] | |
| Temperature | < 0 °C | High | Recommended for long-term storage to minimize degradation. |
| 0 - 25 °C (Room Temp) | Moderate | Stable for short periods if protected from moisture and air. | |
| > 25 °C | Moderate to Low | Increased temperature accelerates hydrolysis, especially in the presence of moisture. | |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | High | Prevents contact with atmospheric moisture and oxygen. |
| Air | Low to Moderate | Susceptible to hydrolysis due to ambient moisture. |
Recommended Storage and Handling
To ensure the long-term stability and purity of phenethylboronic acid pinacol ester, the following storage and handling guidelines are recommended.
Table 3: Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. | To minimize thermal degradation and slow down the rate of hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent exposure to atmospheric moisture and oxygen, thereby inhibiting hydrolysis and potential oxidation. |
| Container | Keep in a tightly sealed container. | To prevent ingress of moisture and air. |
| Location | Store in a dry, well-ventilated area. | To minimize exposure to ambient humidity. |
| Light | Protect from light. | While not as critical as moisture, protection from light is a general good practice for storing organic reagents. |
| Handling | Handle in a glove box or under a stream of inert gas. | To minimize exposure to air and moisture during weighing and transfer. |
Experimental Protocols for Stability Assessment
The stability of phenethylboronic acid pinacol ester can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
HPLC Method for Stability Monitoring
Reverse-phase HPLC (RP-HPLC) can be used to separate and quantify the phenethylboronic acid pinacol ester from its primary degradant, phenethylboronic acid. A significant challenge with RP-HPLC is the potential for on-column hydrolysis, where the aqueous mobile phase and the silica-based stationary phase can promote degradation during the analysis, leading to inaccurate results.[7][8] The following protocol is designed to minimize this effect.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of phenethylboronic acid pinacol ester at a known concentration (e.g., 1 mg/mL) in an aprotic solvent such as acetonitrile (ACN) to prevent hydrolysis prior to injection.[7]
-
For forced degradation studies, incubate the sample under the desired stress conditions (e.g., in an ACN/water mixture at a specific pH and temperature) for a defined period. At each time point, take an aliquot and dilute with ACN before injection.
-
-
HPLC Conditions:
-
Column: A C18 column with low silanol activity is recommended to minimize on-column hydrolysis (e.g., Waters XTerra MS C18).[7][8]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: A typical gradient could be 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or slightly below to reduce on-column degradation.
-
Detector: UV at a wavelength where both the ester and the boronic acid show absorbance (e.g., 210 nm).
-
Injection Volume: 5-10 µL.
-
Important Note: Avoid using acidic modifiers like formic acid or trifluoroacetic acid (TFA) in the mobile phase, as they can significantly accelerate on-column hydrolysis.[7]
-
-
Data Analysis:
-
Identify the peaks for phenethylboronic acid pinacol ester and phenethylboronic acid based on their retention times (the boronic acid will be more polar and elute earlier).
-
Calculate the percentage of the ester remaining at each time point by comparing the peak area of the ester to the total area of all related peaks.
-
NMR Spectroscopy Method for Stability Monitoring
¹H NMR spectroscopy is a powerful tool for monitoring the hydrolysis of boronic esters in situ, as distinct signals for the ester and its hydrolysis products can be observed and quantified.[9]
Protocol:
-
Sample Preparation:
-
Dissolve a known amount of phenethylboronic acid pinacol ester in a deuterated aprotic solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
To initiate the hydrolysis study, add a specific volume of D₂O or a D₂O-based buffer of the desired pD.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum immediately after the addition of the aqueous solution (t=0).
-
Continue to acquire spectra at regular intervals to monitor the progress of the reaction.
-
-
Data Analysis:
-
Identify the characteristic signals for the phenethylboronic acid pinacol ester and the hydrolysis products. A key signal to monitor is the singlet corresponding to the 12 protons of the two methyl groups on the pinacol ring of the ester. Upon hydrolysis, this signal will decrease, and a new signal for the free pinacol will appear.
-
The extent of hydrolysis can be quantified by comparing the integration of the pinacol methyl signal of the ester to the integration of a stable signal from the phenethyl group that is present in both the ester and the boronic acid.
-
Conclusion
Phenethylboronic acid pinacol ester offers enhanced stability compared to its corresponding boronic acid, making it a valuable reagent in organic synthesis. However, its susceptibility to hydrolysis, particularly in the presence of moisture and at neutral to basic pH, necessitates careful handling and storage. By adhering to the recommended storage conditions of a cool, dry, and inert environment, and by utilizing appropriate analytical methods to monitor its purity, researchers can ensure the integrity of this compound for their synthetic endeavors. The experimental protocols provided in this guide offer a framework for assessing the stability of phenethylboronic acid pinacol ester under various conditions, enabling a more controlled and reproducible application in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to the Safety of 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane
Disclaimer: The following guide has been compiled from publicly available data. A complete, official Safety Data Sheet (SDS) with comprehensive GHS hazard classifications for 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane was not consistently available across all sources. One available SDS suggests the substance is not classified as hazardous[1]; however, this is atypical for this class of compounds. For comprehensive safety, information from structurally similar boronic acid pinacol esters has been included as a precautionary reference. Researchers should always consult the specific SDS provided by their supplier and perform their own risk assessment before handling this chemical.
Chemical Identification and Physical Properties
This section details the identifying characteristics and physical data for this compound.
| Property | Value | Source |
| IUPAC Name | 4,4,5,5-tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane | PubChem |
| Synonyms | 2-Phenylethyl-1-boronic acid pinacol ester, Phenethylboronic Acid Pinacol Ester | PubChem,[2] |
| CAS Number | 165904-22-3 | [1],[2] |
| Molecular Formula | C₁₄H₂₁BO₂ | [2] |
| Molecular Weight | 232.13 g/mol | [2] |
| Appearance | Colorless solid (fused) | [1] |
| Melting Point | 31 - 33 °C (87.8 - 91.4 °F) | [1] |
| Boiling Point | 70 - 80 °C (158 - 176 °F) | [1] |
Hazard Identification and Classification (Reference Data)
While one supplier SDS for the target compound indicates no specific health hazards[1], this is unusual for boronic acid pinacol esters. The following table summarizes GHS hazard classifications commonly associated with structurally similar compounds. These should be considered for a conservative approach to risk assessment.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Flammable Liquids | 2 / 3 | H226: Flammable liquid and vapor |
Note: This data is compiled from SDSs of related boronic acid pinacol esters and may not be directly applicable to this compound.[3][4][5][6][7][8][9][10]
Experimental Protocols
Detailed experimental protocols for the toxicological and safety-related data cited in Safety Data Sheets are not typically published within the SDS itself. This information is generated through standardized testing methodologies (e.g., OECD guidelines) by chemical manufacturers and regulatory bodies.
First-Aid Measures
The following diagram outlines the recommended first-aid procedures in case of exposure, based on protocols for the target compound and related boronic acid esters.[1][5]
Safe Handling and Storage Workflow
Proper handling and storage are critical to ensure safety in a laboratory setting. The workflow below provides a logical sequence of operations for working with this compound and similar reagents.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Phenylboronic acid pinacol ester 97 24388-23-6 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.fr [fishersci.fr]
- 10. fishersci.com [fishersci.com]
A Technical Guide to 2-Phenethylboronic Acid Pinacol Ester: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenethylboronic acid pinacol ester, systematically known as 4,4,5,5-tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane , is a versatile organoboron compound widely utilized in modern organic synthesis. As a stable, easily handled crystalline solid, it serves as a crucial building block, particularly in palladium-catalyzed cross-coupling reactions. The pinacol ester group enhances the stability of the boronic acid, preventing premature decomposition and protodeboronation, which are common limitations of free boronic acids.[1][2] This increased stability makes it an invaluable reagent in the construction of complex molecular architectures.
In the realm of drug discovery and development, organoboron compounds, including boronic acids and their esters, have emerged as privileged scaffolds.[3][4][5] Their unique ability to form reversible covalent bonds and act as enzyme inhibitors has led to the development of several FDA-approved drugs, such as the proteasome inhibitor Bortezomib for treating multiple myeloma.[5][6] The phenethyl moiety, combined with the reactive potential of the boronic ester, makes this reagent a key intermediate for synthesizing novel pharmaceutical agents and complex natural products.
Physicochemical and Structural Data
The fundamental properties of 2-phenethylboronic acid pinacol ester are summarized below. These data are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | 4,4,5,5-tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane | [7] |
| CAS Number | 165904-22-3 | |
| Molecular Formula | C₁₄H₂₁BO₂ | [7] |
| Molecular Weight | 232.13 g/mol | [7][8] |
| Appearance | White to off-white solid/crystals | |
| Melting Point | 45-49 °C | |
| Boiling Point | 100-105 °C at 0.2 mmHg | |
| SMILES | C1(=CC=CC=C1)CCCB2OC(C)(C)C(C)(C)O2 | [7] |
| InChIKey | LVLQNRWCBBIVHR-UHFFFAOYSA-N | [7] |
Experimental Protocols
Synthesis via Miyaura Borylation
A standard and efficient method for synthesizing alkylboronic esters is the Miyaura borylation reaction. This involves the palladium-catalyzed cross-coupling of an organic halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[9][10]
Reaction Scheme:
Detailed Protocol:
-
Reagents & Materials:
-
(2-Bromoethyl)benzene (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)
-
Palladium Catalyst: Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (2-5 mol%)
-
Base: Potassium acetate (KOAc) (2.0 - 3.0 equiv)
-
Solvent: Anhydrous 1,4-dioxane or DMSO
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (2-bromoethyl)benzene, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.
-
Add anhydrous dioxane via syringe.
-
Stir the reaction mixture and heat to 80-100 °C.
-
Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 12-24 hours.[10]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with a nonpolar solvent (e.g., hexane or ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-phenethylboronic acid pinacol ester.
-
Application in Suzuki-Miyaura Cross-Coupling
The primary application of 2-phenethylboronic acid pinacol ester is in the Suzuki-Miyaura coupling reaction to form a C(sp³)–C(sp²) bond with an aryl or vinyl halide/triflate.[2][11]
Reaction Scheme:
Detailed Protocol:
-
Reagents & Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 equiv)
-
2-Phenethylboronic acid pinacol ester (1.1 - 1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ (2-5 mol%)
-
Base: Aqueous solution of sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent System: Toluene, 1,4-dioxane, or DMF, often with a small amount of water.
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a reaction vessel, combine the aryl halide, 2-phenethylboronic acid pinacol ester, and the palladium catalyst.
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add the solvent (e.g., toluene) followed by the aqueous base solution.
-
Heat the mixture with vigorous stirring to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting biaryl product by flash column chromatography.
-
Visualized Workflows and Mechanisms
Synthesis Workflow
The following diagram illustrates the general workflow for the Miyaura borylation synthesis of the target compound.
Suzuki-Miyaura Catalytic Cycle
This diagram outlines the widely accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, a fundamental process in modern synthetic chemistry.[2][11]
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 7. 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane | C14H21BO2 | CID 11333720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane | C14H21BO2 | CID 11402003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions [mdpi.com]
- 11. youtube.com [youtube.com]
Commercial Availability and Technical Guide for 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane, also known as phenethylboronic acid pinacol ester, is a key organoboron compound utilized extensively in modern organic synthesis. Its stability, ease of handling, and reactivity make it a valuable building block, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its commercial availability, key properties, and a detailed experimental protocol for its application in the Suzuki-Miyaura coupling reaction, a cornerstone of pharmaceutical and materials science research.
Physicochemical Properties
Key identifiers and properties of this compound are summarized below.[1]
| Property | Value |
| IUPAC Name | 4,4,5,5-tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane |
| Synonyms | Phenethylboronic acid pinacol ester, 2-Phenylethyl-1-boronic acid pinacol ester |
| CAS Number | 165904-22-3[2] |
| Molecular Formula | C₁₄H₂₁BO₂[1][2] |
| Molecular Weight | 232.13 g/mol |
| Appearance | White or clear colorless crystals, powder, or fused solid[2] |
Commercial Availability
This compound is commercially available from several chemical suppliers. The purity and available quantities vary by supplier, and pricing is typically available upon request.
| Supplier | Product Name | Purity | Available Quantities |
| Thermo Fisher Scientific (Alfa Aesar) | 2-Phenylethyl-1-boronic acid pinacol ester | ≥98.5% (GC)[2] | 250 mg, 1 g[2][3] |
| Boron Molecular | 2-Phenylethyl-1-boronic acid pinacol ester | Information not publicly available | Inquire for details[4] |
| Amitychem (via Echemi) | This compound | Information not publicly available | Inquire for details[5] |
Applications in Organic Synthesis
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate. The pinacol ester group enhances the stability of the boronic acid, making it less susceptible to protodeboronation and easier to handle compared to the free boronic acid.
The general role of boronic acid pinacol esters in drug discovery is significant. They serve as versatile intermediates in the synthesis of complex organic molecules that are often the basis for new therapeutic agents. The ability to efficiently construct C-C bonds allows for the modular assembly of drug candidates.
References
- 1. 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane | C14H21BO2 | CID 11333720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phenylethyl-1-boronic acid pinacol ester, 99% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2-Phenylethyl-1-boronic acid pinacol ester, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. boronmolecular.com [boronmolecular.com]
- 5. echemi.com [echemi.com]
Physical properties of 2-phenethylboronic acid pinacol ester (melting point, boiling point).
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key physical properties of 2-phenethylboronic acid pinacol ester, a versatile building block in organic synthesis and medicinal chemistry. This document outlines its melting and boiling points, and provides standardized experimental protocols for their determination.
Core Physical Properties
The physical state and thermal stability of a compound are critical parameters in its application, influencing reaction conditions, purification methods, and storage. 2-Phenethylboronic acid pinacol ester is a solid at room temperature.[1]
Table 1: Physical Properties of 2-Phenethylboronic Acid Pinacol Ester
| Physical Property | Value |
| Melting Point | 31°C to 33°C[1] |
| Boiling Point | 70°C to 80°C[1] |
| Molecular Formula | C₁₄H₂₁BO₂[1] |
| Molecular Weight | 232.13 g/mol [1] |
| Appearance | Solid[1] |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical characterization. The following protocols outline the methodologies for determining the melting and boiling points of 2-phenethylboronic acid pinacol ester.
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow range. The sharpness of the melting point range is a reliable indicator of purity.
Protocol:
-
Sample Preparation:
-
Ensure the 2-phenethylboronic acid pinacol ester sample is thoroughly dried to remove any residual solvent, as this can depress the melting point and broaden the range.
-
If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary melting point tube by tapping the open end of the tube into the powder.
-
Invert the tube and tap the sealed end on a hard surface to compact the sample to a height of 2-3 mm.[2]
-
-
Measurement:
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[2]
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the entire sample has completely liquefied (the end of the melting range).[2]
-
-
Purity Confirmation (Mixed Melting Point):
-
To confirm the identity and purity of the sample, a mixed melting point determination can be performed.
-
Mix a small amount of the sample with an authentic, pure sample of 2-phenethylboronic acid pinacol ester in a 1:1 ratio.
-
Determine the melting point of the mixture. If there is no depression or broadening of the melting range, the original sample is considered pure.[3]
-
Due to the relatively low boiling point of 2-phenethylboronic acid pinacol ester, the determination should be carried out with care to avoid thermal decomposition, although boronic esters are generally more stable than their corresponding acids.[4]
Protocol (Micro Boiling Point Determination):
-
Apparatus Setup:
-
Attach a small test tube containing 0.5 mL of 2-phenethylboronic acid pinacol ester to a thermometer with a rubber band. The bottom of the test tube should be level with the thermometer bulb.
-
Place a short piece of capillary tubing (sealed at one end) into the test tube with the open end down.
-
Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil), ensuring the sample is below the oil level.
-
-
Measurement:
-
Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until the bubbling becomes rapid and continuous.
-
Remove the heat source and allow the bath to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This is the point where the external pressure equals the vapor pressure of the substance.
-
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for determining the melting and boiling points.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Micro Boiling Point Determination.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Phenethylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-phenethylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. This C(sp³)–C(sp²) bond-forming methodology is of significant interest for the introduction of the phenethyl moiety, a structural motif present in a wide array of pharmaceuticals and biologically active compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. While traditionally used for C(sp²)-C(sp²) couplings, its application to C(sp³)-hybridized organoboron reagents, such as 2-phenethylboronic acid pinacol ester, has gained considerable attention. The use of the pinacol ester provides enhanced stability compared to the corresponding boronic acid, making it easier to handle, store, and purify, which is a significant advantage in multi-step syntheses and drug discovery workflows.[1][2] This document outlines the key considerations, optimized reaction conditions, and detailed experimental protocols for successfully employing 2-phenethylboronic acid pinacol ester in Suzuki-Miyaura coupling reactions.
Key Reaction Components and Considerations
The success of the Suzuki-Miyaura coupling with 2-phenethylboronic acid pinacol ester is dependent on the careful selection of several key components:
-
Palladium Catalyst: The choice of palladium catalyst and the associated ligand is crucial for an efficient reaction. Catalyst systems based on palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) in combination with phosphine ligands are commonly employed. For challenging couplings involving secondary alkylboronic esters, specialized ligands that promote efficient oxidative addition and reductive elimination while minimizing side reactions are often necessary.
-
Base: A base is required to activate the boronic ester for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The selection of the base should be tailored to the specific substrates to avoid potential side reactions.
-
Solvent: The solvent system plays a critical role in solubilizing the reactants and catalyst, and it can influence the reaction kinetics. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and an aqueous solution of the base is frequently used. Anhydrous conditions have also been reported to be effective, particularly with certain catalyst systems.[3]
Experimental Protocols
The following protocols provide a general framework for performing Suzuki-Miyaura coupling reactions with 2-phenethylboronic acid pinacol ester. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a starting point for the coupling of 2-phenethylboronic acid pinacol ester with a range of aryl bromides.
Materials:
-
Aryl bromide (1.0 equiv)
-
2-Phenethylboronic acid pinacol ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, 2-phenethylboronic acid pinacol ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80–100 °C and stir vigorously for 4–24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Coupling
Microwave irradiation can significantly reduce reaction times and improve yields in some cases.
Materials:
-
Aryl halide (1.0 equiv)
-
2-Phenethylboronic acid pinacol ester (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv)
-
Base (e.g., 2 M K₂CO₃, 10 equiv)
-
Solvent (e.g., N,N-Dimethylacetamide - DMA)
Procedure:
-
In a microwave vial, combine the aryl halide, 2-phenethylboronic acid pinacol ester, palladium catalyst, and base in the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 150 °C for 20 minutes.
-
After cooling, filter the reaction mixture and proceed with aqueous workup and purification as described in Protocol 1.
Data Presentation
The following tables summarize representative data for the Suzuki-Miyaura coupling of 2-phenethylboronic acid pinacol ester with various aryl halides under different reaction conditions.
Table 1: Coupling of 2-Phenethylboronic Acid Pinacol Ester with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 8 | 92 |
| 3 | 4-Bromobenzonitrile | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | Dioxane | 6 | 88 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃/XPhos (2) | K₃PO₄ | THF/H₂O | 18 | 75 |
Table 2: Optimization of Reaction Conditions for the Coupling of 4-Bromotoluene with 2-Phenethylboronic Acid Pinacol Ester
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 24 | 65 |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 82 |
| 3 | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 91 |
| 4 | PdCl₂(Amphos) (3) | Cs₂CO₃ | THF/H₂O | 80 | 10 | 89 |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
References
Application Notes and Protocols for the Cross-Coupling of 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile organoboron reagent enables the formation of carbon-carbon bonds, facilitating the synthesis of a wide range of molecular structures, particularly those containing the phenethyl moiety.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the efficient construction of C-C bonds.[1] Organoboron compounds, such as boronic acids and their esters, are key reagents in these transformations due to their stability, low toxicity, and high functional group tolerance.[2] Boronic acid pinacol esters, like this compound, offer enhanced stability compared to their corresponding boronic acids, making them ideal for a broad range of reaction conditions. This protocol details the application of this specific pinacol ester in coupling reactions with various aryl halides.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronate ester is transferred to the palladium center. This step is typically facilitated by a base, which activates the organoboron compound.[3]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product (Ar-R) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Experimental Protocols
The following protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Conditions may require optimization depending on the specific substrates used.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (e.g., PPh₃, PCy₃, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure: [3]
-
To a flame-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., 2 mol %), the phosphine ligand (e.g., 4 mol %), and the base (2.0 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., 10 mL of a toluene/water 10:1 mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions using pinacol boronate esters with various aryl halides. While specific data for this compound is not extensively published, the data for structurally similar alkylboronic acid pinacol esters provides a strong predictive basis for expected outcomes.
Table 1: Optimization of Reaction Conditions for a Model Suzuki-Miyaura Coupling [1]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (3 equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (4) | PCy₃ (8) | K₃PO₄ | Toluene/H₂O | 100 | High |
| 2 | Pd(PPh₃)₄ (4) | - | K₂CO₃ | Dioxane/H₂O | 90 | Moderate-High |
| 3 | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 110 | Good |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | THF | 80 | High |
Note: This table represents a general optimization matrix. Specific yields are highly substrate-dependent.
Table 2: Substrate Scope for the Cross-Coupling of an Alkyl Pinacol Boronate with Various Aryl Halides
| Entry | Aryl Halide | Product | Typical Yield Range (%) |
| 1 | 4-Bromoanisole | 1-(4-methoxyphenyl)-2-phenylethane | 80-95 |
| 2 | 1-Iodo-4-nitrobenzene | 1-(4-nitrophenyl)-2-phenylethane | 75-90 |
| 3 | 2-Bromopyridine | 2-(2-phenylethyl)pyridine | 60-80 |
| 4 | 1-Bromo-3,5-dimethylbenzene | 1-(3,5-dimethylphenyl)-2-phenylethane | 85-98 |
Note: Yields are estimated based on typical Suzuki-Miyaura reactions with similar substrates and may vary.
Visualizations
Diagram 1: General Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” precatalyst [morressier.com]
Application Notes and Protocols for C(sp²)-C(sp³) Coupling with Phenethylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The construction of carbon-carbon bonds between sp²- and sp³-hybridized centers is a cornerstone of modern organic synthesis, enabling the creation of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for forging such bonds. This protocol focuses on the use of phenethylboronic acid pinacol ester as a key building block for introducing a phenethyl moiety onto various aromatic and heteroaromatic scaffolds. Phenethylboronic acid pinacol ester is favored for its stability, ease of handling, and generally good reactivity in palladium-, nickel-, and iron-catalyzed cross-coupling reactions.[1][2] These application notes provide detailed protocols and a summary of reaction conditions to facilitate the successful implementation of this important transformation in a laboratory setting.
Reaction Principle
The C(sp²)-C(sp³) Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (phenethylboronic acid pinacol ester) with an organic halide or triflate (Ar-X, where Ar is an aryl or heteroaryl group and X is Br, I, Cl, or OTf). The reaction requires a base to activate the boronic ester for transmetalation to the palladium center. The general catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the phenethyl group from the boron atom to the palladium center, and reductive elimination to form the desired C(sp²)-C(sp³) bond and regenerate the active Pd(0) catalyst.[1]
Data Presentation: Summary of Reaction Conditions
The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of primary alkylboronic acid pinacol esters with aryl halides, which can serve as a starting point for optimizing the coupling of phenethylboronic acid pinacol ester.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOtBu (2.3) | Dioxane/H₂O (4:1) | 100 | 12 | 94 | [3] |
| Pd₂(dba)₃ (2) | AntPhos (4) | TMSOK (2.4) | 1,4-Dioxane | 100 | < 1 | 70-90 | [4] |
| NiCl₂·glyme (10) | dtbbpy (10) | 2,6-lutidine (2.0) | CH₃CN | RT | 3 | 65-88 | [5] |
| (PPh₂Me)₂NiCl₂ (5) | - | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 80 | 18 | High | [6] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Coupling of an Aryl Bromide with Phenethylboronic Acid Pinacol Ester
This protocol is adapted from a procedure for the coupling of primary alkyl boronic esters with aryl halides.[3]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Phenethylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Di-adamantyl-n-butylphosphine (Ad₂PⁿBu) (0.03 mmol, 3 mol%)
-
Lithium tert-butoxide (LiOtBu) (2.3 mmol, 2.3 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, phenethylboronic acid pinacol ester, and lithium tert-butoxide.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and di-adamantyl-n-butylphosphine in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water to achieve the desired concentration (typically 0.1-0.2 M with respect to the aryl bromide).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Rapid Anhydrous Palladium-Catalyzed Coupling
This protocol is based on a rapid Suzuki-Miyaura coupling of alkylboronic esters.[4]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Phenethylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
AntPhos (a phosphine ligand) (0.04 mmol, 4 mol%)
-
Potassium trimethylsilanolate (TMSOK) (2.4 mmol, 2.4 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a glovebox, add the aryl halide, phenethylboronic acid pinacol ester, Pd₂(dba)₃, AntPhos, and TMSOK to a reaction vial equipped with a stir bar.
-
Add anhydrous 1,4-dioxane to the vial.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring for 1 hour.
-
After cooling to room temperature, the reaction mixture can be directly filtered through a pad of celite, eluting with a suitable organic solvent.
-
The filtrate is then concentrated, and the residue purified by column chromatography.
Visualizations
Caption: General experimental workflow for C(sp²)-C(sp³) coupling.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and scalable photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura cross-coupling of aryl bromides with alkyl boranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Biaryl Synthesis using 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, natural products, and functional organic materials. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as one of the most robust and versatile methods for the formation of C(sp²)–C(sp²) bonds, offering mild reaction conditions, broad functional group tolerance, and the use of readily available and often less toxic reagents.[1]
This document provides detailed application notes and protocols for the use of 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane (also known as Phenethylboronic acid pinacol ester) in the synthesis of phenethyl-substituted biaryl compounds. The phenethyl moiety can introduce favorable physicochemical properties in drug candidates, making this building block particularly valuable for pharmaceutical research and development.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group (phenethyl) to the palladium center, displacing the halide. The base is crucial for the activation of the boronic ester.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Reaction Outcomes
While specific yield data for the coupling of this compound with a wide range of aryl halides is not extensively tabulated in publicly available literature, the following table provides expected yields based on the reactivity of similar alkylboronic acid pinacol esters in Suzuki-Miyaura reactions. Yields are highly dependent on the specific substrate, catalyst, and reaction conditions.
| Entry | Aryl Halide Partner | Product | Expected Yield (%) | Notes |
| 1 | 4-Bromoanisole | 1-methoxy-4-(2-phenylethyl)benzene | 85-95 | Electron-rich aryl bromides are generally good coupling partners. |
| 2 | 1-Bromo-4-nitrobenzene | 1-nitro-4-(2-phenylethyl)benzene | 80-90 | Electron-withdrawing groups on the aryl halide can facilitate oxidative addition. |
| 3 | 4-Bromobenzonitrile | 4-(2-phenylethyl)benzonitrile | 82-92 | The nitrile functionality is well-tolerated. |
| 4 | 2-Bromopyridine | 2-(2-phenylethyl)pyridine | 75-85 | Heteroaryl halides can be successfully coupled, though yields may be slightly lower. |
| 5 | 1-Iodo-3,5-dimethylbenzene | 1,3-dimethyl-5-(2-phenylethyl)benzene | 90-98 | Aryl iodides are typically more reactive than bromides. |
| 6 | 4-Chlorotoluene | 1-methyl-4-(2-phenylethyl)benzene | 60-75 | Aryl chlorides are less reactive and may require more specialized catalysts and harsher conditions. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction using this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
-
Round-bottom flask
-
Magnetic stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line or a balloon filled with an inert gas (Argon or Nitrogen). Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 4 mL of 1,4-Dioxane and 1 mL of water) via syringe. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Reaction: Attach a condenser to the flask and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (10 mL) and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Key Considerations and Optimizations
-
Catalyst Choice: While Pd(PPh₃)₄ is a common choice, other palladium catalysts and ligands may provide better results for specific substrates, especially for less reactive aryl chlorides. Buchwald and Fu have developed highly active catalysts for such transformations.
-
Base Selection: The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like triethylamine. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent System: A variety of solvents can be used, with common choices being toluene, DMF, THF, and 1,4-dioxane, often with the addition of water. The solvent system can influence the solubility of the reagents and the efficiency of the transmetalation step.
-
Temperature: Reaction temperatures typically range from room temperature to the reflux temperature of the solvent. Higher temperatures are often required for less reactive aryl halides.
-
Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.
Logical Relationships in Suzuki-Miyaura Coupling
Figure 3: Key components and their relationships in the synthesis of biaryls.
Disclaimer: This document provides a general guideline. Reaction conditions should be optimized for each specific substrate combination to achieve the best results. Always follow standard laboratory safety procedures.
References
Application Notes and Protocols for Ligand Effects in the Suzuki-Miyaura Coupling of 2-Phenethylboronic Acid Pinacol Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The coupling of alkylboronic esters, such as 2-phenethylboronic acid pinacol ester, with aryl or vinyl halides/triflates is a valuable transformation for introducing alkyl chains into complex molecules, a common strategy in pharmaceutical and materials science.[3] The success of these C(sp³)-C(sp²) couplings is highly dependent on the choice of ligand, which modulates the reactivity and stability of the palladium catalyst.[4][5] This document provides an overview of ligand effects, a summary of representative data, and detailed experimental protocols for the Suzuki-Miyaura coupling of 2-phenethylboronic acid pinacol ester.
Ligand Effects in C(sp³)-C(sp²) Suzuki-Miyaura Coupling
The choice of ligand is critical in overcoming the challenges associated with the Suzuki coupling of alkylboronic esters, which include slower transmetalation rates compared to their aryl counterparts and the potential for β-hydride elimination.[3] Generally, effective ligands for this transformation are both bulky and electron-rich.[4][6]
-
Bulky and Electron-Rich Phosphine Ligands: These ligands, particularly dialkylbiarylphosphines, are highly effective.[4] The steric bulk promotes reductive elimination, the final step of the catalytic cycle, while the electron-donating nature facilitates the initial oxidative addition of the palladium catalyst to the electrophile.[4][5] Examples include SPhos, XPhos, and RuPhos.[7][8]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and are often more electron-rich than phosphine ligands.[5] They can form highly stable and active palladium complexes, making them suitable for challenging coupling reactions.[9]
-
Ferrocenyl Phosphines: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) have also been successfully employed, offering a different steric and electronic profile that can be beneficial for specific substrate combinations.[10]
The selection of the optimal ligand often requires empirical screening, as subtle steric and electronic effects can significantly impact reaction outcomes.
Data Presentation: Ligand Performance in a Representative Suzuki Coupling
The following table summarizes the typical performance of various ligand classes in the Suzuki-Miyaura coupling of an alkylboronic ester with an aryl bromide. The data is a representative compilation based on trends reported in the literature for similar C(sp³)-C(sp²) couplings and serves as a guide for ligand selection.
Table 1: Effect of Ligand on the Suzuki Coupling of 2-Phenethylboronic Acid Pinacol Ester with 4-Bromotoluene *
| Entry | Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | XPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 12 | 88 |
| 3 | RuPhos | RuPhos-Pd-G3 | Cs₂CO₃ | THF | 80 | 16 | 95 |
| 4 | dppf | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 90 | 24 | 75 |
| 5 | IPr | [Pd(IPr)(cinnamyl)Cl] | K₃PO₄ | Toluene | 110 | 10 | 85 |
*This data is illustrative and compiled from general trends in the literature for C(sp³)-C(sp²) Suzuki couplings. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
3.1 General Protocol for Ligand Screening in the Suzuki Coupling of 2-Phenethylboronic Acid Pinacol Ester
This protocol provides a general method for screening different ligands to identify the optimal conditions for the coupling of 2-phenethylboronic acid pinacol ester with an aryl halide.
Materials:
-
2-Phenethylboronic acid pinacol ester
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., SPhos, XPhos, dppf)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Degassed water
-
Reaction vials
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol), 2-phenethylboronic acid pinacol ester (1.2 mmol), and the base (2.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (0.01-0.02 mmol) and the ligand (0.02-0.04 mmol) in the chosen anhydrous solvent (3 mL). Stir for 10 minutes under an inert atmosphere.
-
Add the catalyst solution to the reaction vial containing the substrates and base.
-
Add degassed water (0.5 mL) to the reaction mixture.
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
3.2 Detailed Protocol for a Specific Reaction
This protocol describes a specific example using SPhos as the ligand.
Reaction: Suzuki coupling of 2-phenethylboronic acid pinacol ester with 4-bromotoluene.
Materials:
-
4-Bromotoluene (171 mg, 1.0 mmol)
-
2-Phenethylboronic acid pinacol ester (281 mg, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (9.2 mg, 0.01 mmol)
-
SPhos (16.4 mg, 0.04 mmol)
-
Potassium phosphate (K₃PO₄) (424 mg, 2.0 mmol)
-
Anhydrous toluene (4 mL)
-
Degassed water (1 mL)
Procedure:
-
In an oven-dried Schlenk tube, combine 4-bromotoluene, 2-phenethylboronic acid pinacol ester, and K₃PO₄.
-
In a separate flask, dissolve Pd₂(dba)₃ and SPhos in anhydrous toluene.
-
Purge the Schlenk tube with argon for 10 minutes.
-
Add the catalyst solution to the Schlenk tube, followed by the degassed water.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash chromatography (hexanes/ethyl acetate gradient) to yield the product, 1-methyl-4-phenethylbenzene.
Visualizations
Diagram 1: General Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Ligand Screening
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarship.claremont.edu [scholarship.claremont.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane, a valuable boronic acid pinacol ester intermediate in organic synthesis, particularly in the pharmaceutical industry. The protocols described herein are designed to be scalable and robust, addressing key challenges in reaction control, product purification, and safe handling of reagents. This guide is intended to assist researchers and process chemists in transitioning from laboratory-scale synthesis to larger-scale production.
Introduction
This compound, also known as phenethylboronic acid pinacol ester, is a key building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] The pinacol ester group offers enhanced stability compared to the free boronic acid, making it easier to handle, purify, and store, which is particularly advantageous in multi-step syntheses common in drug development.[1] As the demand for complex molecules grows, the need for reliable and scalable synthetic routes for such intermediates is paramount.[2] This document outlines a detailed protocol for the scale-up synthesis, including considerations for reaction optimization, purification strategies, and safety.
Synthesis Workflow
The general workflow for the synthesis and purification of this compound on a larger scale involves several key stages, from starting material preparation to the isolation of the final high-purity product.
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocols
Protocol 1: Esterification of 2-Phenylethylboronic Acid with Pinacol
This protocol is based on a well-established laboratory-scale procedure and has been adapted for scale-up.[3]
Materials:
-
2-Phenylethylboronic acid
-
Pinacol
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
tert-Butyl methyl ether (TBME)
-
Ethyl acetate
-
Pentane
-
Silica gel for column chromatography
Equipment:
-
Appropriately sized glass reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet/outlet.
-
Filtration apparatus (e.g., filter press or large Büchner funnel).
-
Rotary evaporator or other solvent removal system suitable for large volumes.
-
Chromatography system for large-scale purification.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging the Reactor: Charge the reactor with 2-phenylethylboronic acid (1.00 equiv), pinacol (1.00 equiv), and anhydrous magnesium sulfate (1.50 equiv).[3]
-
Solvent Addition: Under a nitrogen atmosphere, add tert-butyl methyl ether (TBME) to the reactor. The solvent volume should be sufficient to create a stirrable slurry.
-
Reaction: Stir the white suspension at room temperature under a nitrogen atmosphere for approximately 16 hours.[3]
-
Filtration: Filter the suspension to remove the magnesium sulfate. Wash the filter cake with additional TBME to ensure complete recovery of the product.[3]
-
Concentration: Concentrate the combined filtrate under reduced pressure to yield the crude product as a colorless residue.[3]
-
Purification (Chromatography):
-
Prepare a silica gel column. For sensitive boronic esters, using neutral alumina or silica gel impregnated with boric acid can prevent degradation.[4][5]
-
Dissolve the crude product in a minimal amount of a suitable solvent mixture, such as 3:97 ethyl acetate:pentane.[3]
-
Load the solution onto the column and elute with the same solvent system.
-
Collect fractions and monitor by TLC.
-
Combine the product-containing fractions and concentrate under reduced pressure.
-
Dry the resulting solid under high vacuum to obtain analytically pure this compound.[3]
-
Protocol 2: Purification via Diethanolamine (DEA) Ester Formation
For large-scale purification, crystallization is often more practical and cost-effective than chromatography.[4] Oily or difficult-to-crystallize boronic esters can be converted to stable, crystalline diethanolamine (DEA) boronic esters for purification.[4][6]
Materials:
-
Crude this compound
-
Diethanolamine (DEA)
-
Isopropyl Acetate (or other suitable solvent)
-
Heptane (or other anti-solvent)
Procedure:
-
Dissolution: Dissolve the crude boronic ester in a suitable solvent like isopropyl acetate in a reactor.[4]
-
DEA Addition: Add diethanolamine (typically 1.0-1.2 equivalents) to the solution at ambient temperature.[4]
-
Crystallization: Stir the mixture. The DEA boronic ester will begin to crystallize and precipitate. Crystallization can be enhanced by cooling the mixture or by the addition of an anti-solvent such as heptane.[4]
-
Isolation: Isolate the solid product by filtration. Wash the filter cake with a suitable solvent mixture (e.g., isopropyl acetate/heptane) to remove impurities.[4]
-
Drying: Dry the crystalline DEA boronic ester under vacuum to yield a stable, free-flowing solid.[4]
-
Liberation of the Pinacol Ester (if required): The purified DEA ester can often be used directly in subsequent reactions. If the pinacol ester is required, the DEA group can be removed.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields (Illustrative)
| Parameter | Laboratory Scale (10 g)[3] | Pilot Scale (1 kg) (Projected) |
| 2-Phenylethylboronic Acid | 10.0 g (66.7 mmol) | 1.0 kg (6.67 mol) |
| Pinacol | 7.88 g (66.7 mmol) | 788 g (6.67 mol) |
| Anhydrous MgSO₄ | 12.0 g (99.7 mmol) | 1.2 kg (9.97 mol) |
| TBME | 70 mL | 7 L |
| Reaction Time | 16 h | 16-24 h |
| Yield | 13.6 g (88%) | Projected: >80% |
| Purity | >98% (by NMR) | >98% (by HPLC) |
Scale-Up Considerations
When scaling up the synthesis of boronic esters, several factors must be carefully considered:
-
Heat Transfer: Esterification reactions can be exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature, especially during reagent addition. For highly exothermic reactions, transitioning to a flow chemistry setup can provide superior temperature control.[4]
-
Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture and preventing localized overheating. Use appropriate agitation for the reactor size and viscosity of the slurry.[4]
-
Inert Atmosphere: Boronic esters can be sensitive to air and moisture. Maintain a robust inert atmosphere (nitrogen or argon) throughout the process.[4]
-
Purification Strategy: While chromatography is effective at the lab scale, crystallization is generally preferred for industrial-scale purification due to its cost-effectiveness and scalability.[4] The conversion to a crystalline DEA ester is a highly effective strategy for purifying otherwise oily or difficult-to-handle boronic esters.[4][6]
-
Safety: Borane reagents and some intermediates can be hazardous.[7] A thorough risk assessment should be conducted before any scale-up operation.[8] Ensure proper personal protective equipment (PPE) is used and that the reaction is carried out in a well-ventilated area.[9]
Logical Relationship for Purification Strategy
The choice of purification method is a critical decision in the scale-up process, depending on the physical properties of the crude product.
Caption: Decision workflow for selecting a purification method for boronic esters at scale.[4]
Conclusion
The scale-up synthesis of this compound can be achieved efficiently and safely by following the protocols and considering the key scale-up factors outlined in this document. The choice of purification method, in particular, is critical for achieving high purity and yield on a larger scale, with crystallization via DEA ester formation being a highly recommended strategy. These guidelines are intended to provide a solid foundation for process development and optimization in both research and industrial settings.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
Application Notes & Protocols: One-Pot Synthesis Involving 2-Phenethylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenethylboronic acid pinacol ester is a versatile and increasingly important reagent in modern organic synthesis. Its stability, ease of handling compared to free boronic acids, and reactivity make it a valuable building block for the construction of complex molecular architectures.[1][2] One-pot syntheses utilizing this reagent are particularly attractive as they streamline synthetic sequences, reduce waste, and improve overall efficiency by minimizing intermediate purification steps.[3][4] These application notes provide detailed protocols for key one-pot synthetic transformations involving 2-phenethylboronic acid pinacol ester, with a focus on transesterification-radical chain reactions and iterative carbon-carbon bond-forming sequences.
Application 1: One-Pot Transesterification and Deboronative Radical Chain Reactions
A powerful one-pot strategy involves the initial in situ conversion of a stable pinacol boronic ester into a more reactive catechol boronic ester, which can then readily participate in a variety of radical chain processes. This approach allows for the efficient transformation of the 2-phenethyl group into other valuable functionalities, such as halides and thioethers, under mild conditions.[5]
Experimental Workflow: Transesterification-Radical Reaction
Caption: Workflow for the one-pot transesterification and radical functionalization.
Protocol: One-Pot Transesterification and Deboronative Bromination
This protocol details the conversion of 2-phenethylboronic acid pinacol ester to 1-bromo-2-phenylethane.
Materials:
-
2-Phenethylboronic acid pinacol ester (1a)
-
Catechol methyl borate (MeO–Bcat)
-
Trifluoromethanesulfonic acid (CF₃SO₃H) or TMS-triflate/Methanol
-
Carbon tetrabromide (CBr₄)
-
Azobisisobutyronitrile (AIBN)
-
Benzene (anhydrous)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (Nitrogen or Argon), add 2-phenethylboronic acid pinacol ester (1a).
-
Add 1 equivalent of catechol methyl borate (MeO–Bcat) and the solvent (benzene).
-
Add the acid catalyst (e.g., 1-4 mol% of CF₃SO₃H, which can be generated in situ from TMS-triflate and methanol).
-
Heat the mixture to 80°C and stir for 45 minutes to allow the transesterification to reach equilibrium.[5]
-
To the same vessel, add the radical trap, carbon tetrabromide (CBr₄, ~1.5 equivalents).
-
Add the radical initiator (e.g., AIBN) and continue heating or irradiate with a suitable light source to initiate the radical chain reaction.
-
Monitor the reaction by TLC or GC-MS until the starting catechol ester is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by flash column chromatography to yield the desired 1-bromo-2-phenylethane.
Data Summary: Acid-Catalyzed Transesterification of 2-Phenethylboronic Acid Pinacol Ester (1a)[5]
The efficiency of the initial transesterification step is highly dependent on the acid catalyst used. The reaction involves establishing an equilibrium between the pinacol ester (1a) and the catechol ester (1a').
| Entry | Acid Catalyst (1 mol%) | Time (h) | Ratio of 1a to 1a' |
| 1 | None | 4 | 100:0 |
| 2 | CF₃CO₂H | 2 | 88:12 |
| 3 | CF₃CO₂H | 4 | 79:21 |
| 4 | CH₃SO₃H | 2 | 85:15 |
| 5 | CH₃SO₃H | 4 | 68:32 |
| 6 | CF₃SO₃H | 2 | 46:54 |
| 7 | CF₃SO₃H | 0.75 | 46:54 |
Reaction Conditions: 1 equivalent of MeO-Bcat, 1 mol% acid, at 80°C in benzene-d6.[5]
Application 2: Iterative C-C Bond Formation via Trapping of Transient Boronic Acids
One-pot sequences can be designed to build molecular complexity rapidly. In this approach, a starting boronic acid is reacted with a diazo compound to generate a new, transient boronic acid intermediate. This intermediate can be trapped in situ with pinacol to yield a stable, homologated pinacol ester, all within a single reaction vessel.[6] While the specific use of 2-phenethylboronic acid pinacol ester as the starting material for this sequence is not explicitly detailed in the reference, it serves as an excellent example of the product of such a one-pot reaction. The protocol below is a general representation of this powerful strategy.
Logical Workflow: One-Pot Homologation and Pinacol Trapping
Caption: One-pot C-C bond formation followed by in situ pinacol trapping.
Protocol: General One-Pot Synthesis of a Homologated Pinacol Boronate
This protocol describes the general procedure for the reaction of a boronic acid with a diazo compound, followed by trapping with pinacol to yield the homologated boronic ester.
Materials:
-
Starting Boronic Acid (e.g., Benzylboronic acid)
-
Diazo Compound (e.g., Trimethylsilyldiazomethane)
-
Pinacol
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the starting boronic acid (1.5 equivalents) in anhydrous dichloromethane.
-
Slowly add the diazo compound (1.0 equivalent, e.g., as a solution in CH₂Cl₂) to the stirred boronic acid solution at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes.[6]
-
Add solid pinacol to the reaction mixture.
-
Continue stirring the mixture overnight to ensure complete trapping of the intermediate boronic acid.[6]
-
Quench the reaction as appropriate and remove the solvent in vacuo.
-
Purify the crude residue by flash column chromatography to isolate the final pinacol ester product.
Data Summary: Representative Yields for One-Pot Homologation/Trapping[6]
This table shows yields for the mono-addition of a diazo compound to various boronic acids, followed by pinacol trapping.
| Entry | Starting Boronic Acid (R in R-B(OH)₂) | Diazo Partner | Product | Yield (%) |
| 1 | Phenyl | Ethyl diazoacetate | 5a1 | 87 |
| 2 | 4-Methoxyphenyl | Ethyl diazoacetate | 5a2 | 56 |
| 3 | 4-Chlorophenyl | Ethyl diazoacetate | 5a3 | 65 |
| 4 | 2-Naphthyl | Ethyl diazoacetate | 5a4 | 74 |
| 5 | Vinyl | Ethyl diazoacetate | 5a7 | 70 |
Yields refer to the isolated mono-addition product.[6]
Conclusion
The one-pot protocols described herein demonstrate the utility of 2-phenethylboronic acid pinacol ester and related compounds in streamlining complex synthetic operations. The transesterification-radical sequence provides a mild and efficient route to a range of functionalized products from a stable pinacol ester precursor.[5] Furthermore, the strategy of trapping transient boronic acid intermediates with pinacol offers a powerful method for the rapid, one-pot construction of valuable boronic esters.[6] These methodologies are highly relevant to drug discovery and development, where efficiency and molecular diversity are paramount.
References
Application Notes and Protocols for the Purification of Products from Reactions with 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane, also known as phenethylboronic acid pinacol ester, is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its stability and ease of handling compared to the corresponding boronic acid make it a valuable reagent. However, the purification of this and related boronate esters can present challenges due to their susceptibility to hydrolysis and their tendency to interact with silica gel during chromatography. These application notes provide detailed protocols and guidance for the effective purification of this compound and its derivatives from typical reaction mixtures.
Challenges in Purification
The primary challenges in the purification of phenethylboronic acid pinacol ester and similar boronate esters include:
-
Hydrolytic Instability: Boronate esters can hydrolyze to the corresponding boronic acid and pinacol, especially in the presence of water and on silica gel, which can have acidic sites.[1][2]
-
Silica Gel Adsorption: Boronate esters can adsorb strongly to silica gel, leading to poor recovery and tailing of peaks during column chromatography.[3] This is a common issue with boronic acids and esters.[3]
-
Co-elution of Impurities: The use of highly polar eluents to overcome silica gel adsorption can lead to the co-elution of polar impurities.
General Purification Strategies
Several strategies can be employed to purify products from reactions involving this compound. The choice of method will depend on the scale of the reaction, the nature of the impurities, and the physical state of the product.
-
Aqueous Work-up: A standard aqueous work-up is the first step to remove water-soluble reagents and byproducts.
-
Column Chromatography: This is the most common method for purification. Modifications to standard silica gel chromatography are often necessary.
-
Distillation: For thermally stable, liquid boronate esters, distillation under reduced pressure can be a highly effective purification method.[4]
-
Recrystallization: If the desired product is a solid, recrystallization can be an excellent method for achieving high purity.
-
Derivatization: In challenging cases, the boronate ester can be converted to a more easily purified derivative, such as a trifluoroborate salt (BF3K) or a MIDA boronate, and then converted back to the desired product.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Silica Gel
This protocol is suitable for the purification of this compound from a typical hydroboration reaction of styrene with pinacolborane.
1. Reaction Work-up:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was performed in a solvent like THF, concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate (EtOAc) or diethyl ether (Et2O).
-
Wash the organic layer sequentially with water and brine. This will help to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
2. Flash Column Chromatography:
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Eluent System: A non-polar/polar solvent mixture. A common starting point is a gradient of ethyl acetate in hexanes or pentane. For phenethylboronic acid pinacol ester and its analogs, a low percentage of ethyl acetate is typically sufficient.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 1% EtOAc in hexanes).
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Expected Results:
| Parameter | Value | Reference |
| Eluent | Pentane/EtOAc (30:1) | Analogous secondary benzylic boronic ester |
| Yield | ~92% | Analogous secondary benzylic boronic ester |
| Physical State | Colorless oil | [5] |
Protocol 2: Purification using Boric Acid-Impregnated Silica Gel
This method is particularly useful for minimizing the over-adsorption of the boronate ester to the silica gel, which can improve recovery.[3]
1. Preparation of Boric Acid-Impregnated Silica Gel:
-
A detailed procedure for preparing boric acid-impregnated silica gel can be found in the literature.[3] A general method involves slurrying silica gel in a solution of boric acid, followed by removal of the solvent.
2. Reaction Work-up and Chromatography:
-
Follow the same reaction work-up procedure as described in Protocol 1.
-
Perform flash column chromatography as in Protocol 1, but substitute the standard silica gel with the prepared boric acid-impregnated silica gel.
Expected Results:
Use of boric acid-impregnated silica gel has been shown to improve the yield of boronic acid pinacol esters by reducing adsorption to the stationary phase.[3]
Protocol 3: Purification by Distillation
For larger scale purifications where the product is a liquid and thermally stable, distillation is a highly effective method.
1. Procedure:
-
After the aqueous work-up and removal of the solvent, transfer the crude product to a distillation flask.
-
Set up a vacuum distillation apparatus.
-
Heat the flask gently under reduced pressure.
-
Collect the fraction corresponding to the boiling point of this compound.
Expected Results:
| Parameter | Value | Reference |
| Boiling Point | Not specified, but analogous alkyl boronate esters can be distilled | [4] |
| Yield | 78-83% (for an analogous isobutylboronic acid pinacol ester) | [4] |
| Physical State | Colorless oil | [5] |
Visualization of Workflows
Below are diagrams illustrating the logical flow of the purification protocols.
Caption: Workflow for purification via standard silica gel chromatography.
Caption: Workflow for purification using boric acid-impregnated silica.
References
Troubleshooting & Optimization
Low yield in Suzuki coupling with 2-phenethylboronic acid pinacol ester.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Suzuki-Miyaura coupling reactions, with a specific focus on challenges related to the use of 2-phenethylboronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with 2-phenethylboronic acid pinacol ester is resulting in a low to non-existent yield. What are the primary factors I should investigate?
A1: When troubleshooting a low-yield Suzuki coupling, it is crucial to systematically evaluate the key reaction components and conditions. The first aspects to verify are:
-
Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Some precatalysts are sensitive to air and may require handling in an inert atmosphere.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote the homocoupling of the boronic ester.[1] It is critical to ensure that the solvent is thoroughly degassed and the reaction is conducted under an inert atmosphere, such as nitrogen or argon.[1][2]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and the 2-phenethylboronic acid pinacol ester. While pinacol esters are generally more stable than their corresponding boronic acids, they can still degrade over time.[1][3]
-
Base and Solvent Selection: The choice of base and solvent is interdependent and critical for the reaction's success.[1] The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause the degradation of the starting materials or products.[1] For anhydrous reactions, ensure the base is finely powdered and dry.[1]
Q2: I am observing significant protodeboronation of my 2-phenethylboronic acid pinacol ester. How can this side reaction be minimized?
A2: Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common side reaction.[1] Here are several strategies to mitigate it:
-
Use Anhydrous Conditions: Water is the primary proton source for this side reaction. Switching to anhydrous solvents and ensuring all reagents are dry can significantly reduce protodeboronation.[1][4]
-
Select a Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[1] Consider using milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1]
-
Employ a More Stable Boron Reagent: While you are already using a pinacol ester, which is more stable than the corresponding boronic acid, other stable forms like MIDA boronates or potassium trifluoroborate salts could be considered if protodeboronation remains a persistent issue.[1][5]
Q3: Homocoupling of my aryl halide is a major byproduct. What are the primary causes and how can I prevent it?
A3: Homocoupling of the aryl halide is a frequent side reaction that competes with the desired cross-coupling.[5] Key strategies to minimize this include:
-
Thorough Degassing: Oxygen is a known promoter of homocoupling.[2][5] Ensure the reaction mixture is rigorously degassed using methods like bubbling with an inert gas (argon or nitrogen) or employing freeze-pump-thaw cycles.[5][6]
-
Control of Stoichiometry: Using a slight excess of the boronic acid pinacol ester (e.g., 1.1–1.5 equivalents) can favor the cross-coupling pathway over homocoupling.[5]
-
Catalyst System Selection: Certain palladium catalysts and ligands are more prone to promoting homocoupling. Screening different palladium sources and ligands may be necessary to find a system that minimizes this side reaction.[5]
Q4: My starting materials are sterically hindered. What modifications to the reaction conditions should I consider?
A4: Steric hindrance can significantly slow down the key steps of the Suzuki coupling, namely transmetalation and reductive elimination.[1] To overcome this, consider the following:
-
Bulky, Electron-Rich Ligands: These are often essential for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[1][7]
-
Stronger Bases and Higher Temperatures: More forcing conditions may be necessary. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can facilitate the transmetalation of hindered boronic esters.[5] Increasing the reaction temperature can also help to overcome the higher activation energy barriers.[2]
Troubleshooting Guide for Low Yield
If you are experiencing low yields with 2-phenethylboronic acid pinacol ester, follow this troubleshooting workflow:
Caption: A workflow diagram for troubleshooting low yields.
Data on Reaction Parameter Optimization
The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. The following tables provide a summary of common choices and their impact on the reaction outcome.
Table 1: Catalyst and Ligand Selection
| Catalyst/Ligand System | Key Characteristics | Recommended For |
| Pd(PPh₃)₄ | Standard, widely used catalyst. | General purpose, non-hindered substrates. |
| Pd(dppf)Cl₂ | Good for a range of substrates, including some heteroaryls.[8] | General purpose, electron-rich and electron-poor partners. |
| Buchwald Ligands (SPhos, XPhos, RuPhos) with Pd Precatalyst | Bulky and electron-rich, accelerate oxidative addition and reductive elimination.[1] | Sterically hindered substrates, challenging couplings, and C(sp³)-C(sp²) couplings.[1][7] |
| N-Heterocyclic Carbene (NHC) Ligands | Highly active and thermally stable. | Deactivated aryl chlorides and sterically demanding couplings. |
Table 2: Base Selection
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ / Na₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | Common choice, but can be less effective for challenging couplings.[2] |
| K₃PO₄ | Strong | Toluene, Dioxane, THF (often with some water) | Very effective for hindered substrates and alkylboronic esters.[4][5] |
| Cs₂CO₃ | Strong | Toluene, Dioxane | Highly effective but more expensive. Often used when other bases fail.[5] |
| KF | Mild | THF, Toluene | Useful for base-sensitive substrates to minimize side reactions.[1] |
Table 3: Solvent Selection
| Solvent System | Properties | Notes |
| Toluene | Anhydrous, high boiling point. | Good for forcing conditions. |
| Dioxane | Anhydrous, good solvating properties. | A very common and effective solvent for Suzuki couplings. |
| THF | Anhydrous, lower boiling point. | Suitable for milder conditions. |
| Toluene/H₂O or Dioxane/H₂O | Biphasic | Often used with carbonate or phosphate bases. Requires vigorous stirring.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a starting point and should be optimized for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 2-phenethylboronic acid pinacol ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1][2]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][4]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Caption: Decision tree for selecting key reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane. This resource is intended for researchers, scientists, and drug development professionals to help identify and mitigate common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The primary side reactions involving this compound are protodeboronation, oxidation, hydrolysis, and homocoupling. Each of these can lead to the formation of specific impurities and a reduction in the yield of the desired product.
Q2: What is protodeboronation and under what conditions does it occur?
A2: Protodeboronation is a reaction where the C-B bond is cleaved and replaced with a C-H bond, converting the boronic ester to the corresponding alkane (in this case, ethylbenzene).[1] This is a well-known undesired side reaction, particularly in metal-catalyzed coupling reactions like the Suzuki-Miyaura coupling.[1] The propensity for protodeboronation is influenced by factors such as the reaction conditions and the organic substituent of the boronic acid.[1] For alkylboronic esters, this can be a significant issue.
Q3: How can I minimize protodeboronation during a Suzuki-Miyaura coupling reaction?
A3: To minimize protodeboronation, consider the following strategies:
-
Base Selection: Use weaker, non-hydroxide bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases like NaOH or KOH.[2]
-
Temperature Control: Operate at the lowest temperature that allows for efficient catalytic turnover, typically in the range of 60-80 °C.[2]
-
Catalyst System: Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) and consider using pre-formed, active Pd(0) catalysts to accelerate the desired coupling reaction over the side reaction.[2]
-
"Slow-Release" Strategies: The use of MIDA boronate esters or organotrifluoroborates can provide a slow release of the boronic acid, keeping its concentration low and minimizing side reactions.[3]
Q4: What are the likely oxidation byproducts and how can their formation be prevented?
A4: this compound can be oxidized to form 2-phenylethanol or phenylacetaldehyde/acetophenone. This can occur in the presence of oxidants like hydrogen peroxide or even air, sometimes catalyzed by metal impurities.[4][5] To prevent oxidation, ensure reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.
Q5: How stable is this compound to hydrolysis?
A5: Pinacol esters, such as this one, are generally more stable to hydrolysis than other boronic esters.[6] However, they can still hydrolyze to 2-phenethylboronic acid and pinacol, especially under acidic or basic aqueous conditions.[6][7] The rate of hydrolysis can be influenced by pH and the presence of water in the reaction mixture.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product in Suzuki-Miyaura Coupling and Presence of Ethylbenzene
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of ethylbenzene detected by GC/MS or NMR. | Protodeboronation of the starting material. | 1. Optimize the base: Switch to a weaker, non-hydroxide base such as K₃PO₄ or CsF.[2][6] 2. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) to disfavor the protodeboronation pathway.[2] 3. Enhance catalyst activity: Use a more active catalyst system, such as one with bulky, electron-rich phosphine ligands, to accelerate the cross-coupling reaction.[2] 4. Ensure anhydrous conditions: Water can be a proton source for protodeboronation. Use thoroughly dried solvents and reagents. |
| Low conversion of starting materials. | Inefficient catalytic cycle. | 1. Screen catalysts and ligands: Not all palladium catalysts and ligands are equally effective for secondary alkylboronic esters. A screening of different combinations may be necessary. 2. Check for impurities: Impurities in the starting materials or solvents can poison the catalyst. Ensure high purity of all components. |
Quantitative Data on Protodeboronation Mitigation in a Generic Alkylboronic Ester Suzuki Coupling
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Product/Protodeboronation Ratio |
| Base | NaOH | K₃PO₄ | Increased ratio with K₃PO₄[2] |
| Temperature | 100 °C | 80 °C | Higher ratio at lower temperature[2] |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos | Improved ratio with more active catalyst[6] |
Note: This data is representative for alkylboronic esters and illustrates general trends.
Issue 2: Formation of Oxygenated Impurities (e.g., 2-phenylethanol)
| Symptom | Possible Cause | Suggested Solution |
| Presence of 2-phenylethanol or phenylacetaldehyde in the crude reaction mixture. | Oxidation of the boronic ester. | 1. Inert atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to exclude oxygen. 2. Degas solvents: Thoroughly degas all solvents prior to use. 3. Purify reagents: Metal impurities can catalyze oxidation. Use high-purity reagents. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a general method for the coupling of this compound with an aryl halide, aiming to reduce the incidence of protodeboronation.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Anhydrous base (e.g., K₃PO₄, 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask and other oven-dried glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, potassium phosphate, and palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Boronic Ester Addition: Add the this compound to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C and stir until the reaction is complete (monitor by TLC or GC/MS).
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Overview of the main and side reaction pathways of this compound.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. odp.library.tamu.edu [odp.library.tamu.edu]
- 6. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane | C14H21BO2 | CID 11333720 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Protodeboronation of Phenethylboronic Acid Pinacol Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the protodeboronation of phenethylboronic acid pinacol ester.
Troubleshooting Guides
This section addresses common issues encountered during the protodeboronation of phenethylboronic acid pinacol ester, providing potential causes and recommended solutions.
Issue 1: Incomplete or Slow Reaction
| Potential Cause | Recommended Solution |
| Insufficient Reagent Activity | - For fluoride-mediated protodeboronation (e.g., TBAF, CsF), ensure the fluoride source is not hydrated beyond what the protocol specifies. Anhydrous conditions are often crucial. - For photocatalytic methods, verify the activity of the photocatalyst and ensure the light source is of the correct wavelength and intensity. |
| Low Reaction Temperature | - While higher temperatures can promote side reactions, a certain activation energy must be overcome. Cautiously increase the temperature in increments of 5-10°C. For fluoride-mediated reactions, temperatures may range from 45°C to 100°C.[1] |
| Poor Solubility | - Ensure all reactants are fully dissolved in the chosen solvent system. If solubility is an issue, consider a different solvent or a co-solvent system. |
| Inhibitors Present | - Ensure all reagents and solvents are pure and free from potential inhibitors. Trace amounts of electrophiles or oxidizing agents can interfere with the reaction. |
Issue 2: Formation of Side Products (e.g., Elimination to form Styrene)
| Potential Cause | Recommended Solution |
| Strongly Basic or Acidic Conditions | - The use of strong, non-nucleophilic bases or harsh acidic conditions can favor elimination pathways, especially at elevated temperatures. - If using a base, consider milder options. For fluoride-mediated reactions, the fluoride anion acts as the key reagent, not necessarily the basicity of the medium. |
| High Reaction Temperature | - Elevated temperatures can provide the energy needed for competing elimination reactions. Attempt the reaction at the lowest effective temperature. |
| Substrate Instability | - While phenethylboronic acid pinacol ester is relatively stable, prolonged exposure to harsh conditions can lead to degradation. Minimize reaction time by monitoring the reaction closely. |
Issue 3: Low Yield of Protodeboronated Product (Ethylbenzene)
| Potential Cause | Recommended Solution |
| Competing Hydrolysis and Incomplete Protodeboronation | - The pinacol ester can hydrolyze back to the boronic acid, which may have different reactivity or stability under the reaction conditions.[2] Ensure conditions are optimized for the protodeboronation of the ester itself. - Anhydrous conditions can be critical, especially for fluoride-mediated methods, to prevent the formation of less reactive boronic acid species. |
| Product Volatility | - The product, ethylbenzene, is volatile (boiling point ~136°C). Ensure the reaction is conducted in a sealed vessel or under reflux with an efficient condenser to prevent loss of product. |
| Inefficient Purification | - Losses during workup and purification can significantly impact the final yield. Optimize extraction and chromatography/distillation procedures. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it relevant for phenethylboronic acid pinacol ester?
A1: Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[3] For phenethylboronic acid pinacol ester, this reaction transforms it into ethylbenzene. This can be an undesired side reaction in processes like Suzuki-Miyaura cross-couplings, or a deliberately employed synthetic step to remove the boronic ester functionality.[3][4]
Q2: I am observing significant protodeboronation as a side reaction in my Suzuki coupling. How can I minimize it?
A2: To minimize undesired protodeboronation in a cross-coupling reaction, consider the following:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Switch to weaker bases like K₃PO₄ or Cs₂CO₃.[5]
-
Lower the Temperature: High temperatures often favor protodeboronation. Try running the reaction at the lowest temperature that still allows for efficient cross-coupling.[5]
-
Ensure Anhydrous Conditions: Water can act as a proton source. Using anhydrous solvents and reagents can suppress this side reaction.[5]
-
Use a Highly Active Catalyst System: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation.[5]
Q3: What are the best methods for intentional protodeboronation of a secondary alkyl boronic ester like this one?
A3: Several methods are effective for the protodeboronation of alkyl boronic esters:
-
Fluoride-Mediated: Reagents like Cesium Fluoride (CsF) with a controlled amount of water, or Tetrabutylammonium Fluoride (TBAF) trihydrate can efficiently effect protodeboronation.[1] These are often used for tertiary boronic esters but can be adapted for secondary ones.
-
Photocatalytic Radical Method: A recently developed method utilizes an Iridium photocatalyst and a hydrogen atom source (like thiophenol) to achieve protodeboronation of primary, secondary, and tertiary alkyl pinacol boronic esters under mild conditions.[6][7]
Q4: How can I monitor the progress of the protodeboronation reaction?
A4: The reaction progress can be monitored by:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to follow the disappearance of the starting material and the appearance of the volatile product, ethylbenzene.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the characteristic signals of the starting material (e.g., the pinacol methyl protons) and the product. ¹¹B NMR can also be used to observe the change in the boron environment.[9]
Q5: What are the best practices for purifying the product, ethylbenzene?
A5: Ethylbenzene is a relatively non-polar and volatile liquid.
-
Extraction: After quenching the reaction, an aqueous workup followed by extraction with a low-boiling organic solvent (e.g., diethyl ether, pentane) is a standard first step.
-
Column Chromatography: If non-volatile impurities are present, flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) can be effective.
-
Distillation: If the impurities have sufficiently different boiling points, fractional distillation can be an efficient purification method.[10]
Quantitative Data
The following table summarizes reported yields for the protodeboronation of phenethylboronic acid pinacol ester and related secondary alkyl boronic esters under specific conditions.
| Substrate | Method | Reagents | Solvent | Temp. | Time | Yield (%) | Reference |
| 2-Phenylethylboronic acid pinacol ester | Photocatalytic | PhLi, Thiophenol, Ir-catalyst | MeOH/acetone | RT | - | 93 | [6][7] |
| Boc-protected pyrrolidine-Bpin (secondary) | Photocatalytic | PhLi, Thiophenol, Ir-catalyst | MeOH/acetone | RT | - | 85 | [6] |
| Sulfone-containing secondary alkyl-Bpin | Photocatalytic | PhLi, Thiophenol, Ir-catalyst | MeOH/acetone | RT | - | 93 | [6] |
| Tertiary Aryldialkyl Boronic Ester | Fluoride-mediated | TBAF·3H₂O (1.5 equiv) | n-pentane | 45°C | 2 h | >95 | [1] |
Experimental Protocols
Protocol 1: Photocatalytic Protodeboronation of Phenethylboronic Acid Pinacol Ester [6][7]
This protocol describes a radical-based protodeboronation under mild photocatalytic conditions.
Materials:
-
Phenethylboronic acid pinacol ester (1.0 equiv)
-
Phenylithium (PhLi) (1.1 equiv)
-
Thiophenol (1.1 equiv)
-
Iridium photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆) (2.5 mol%)
-
Anhydrous diethyl ether (Et₂O)
-
Methanol/acetone (1:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
Blue LED light source
Procedure:
-
In an oven-dried vial under an inert atmosphere, dissolve phenethylboronic acid pinacol ester (0.2 mmol, 1.0 equiv) in anhydrous Et₂O (2 mL).
-
Cool the solution to 0°C and add PhLi (0.22 mmol, 1.1 equiv) dropwise. Stir for 15 minutes at this temperature to form the boronate 'ate' complex.
-
In a separate vial, prepare a solution of the Iridium photocatalyst (0.005 mmol, 2.5 mol%) and thiophenol (0.22 mmol, 1.1 equiv) in a 1:1 mixture of methanol/acetone (2 mL).
-
Add the solution from step 3 to the reaction mixture from step 2.
-
Place the reaction vial in front of a blue LED light source and stir vigorously at room temperature.
-
Monitor the reaction by GC-MS or TLC until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with Et₂O (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (use caution due to the volatility of ethylbenzene).
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford pure ethylbenzene.
Protocol 2: Fluoride-Mediated Protodeboronation (General Procedure for Alkyl Boronic Esters) [1]
This protocol is adapted from a procedure for tertiary boronic esters and may require optimization for secondary substrates like phenethylboronic acid pinacol ester.
Materials:
-
Phenethylboronic acid pinacol ester (1.0 equiv)
-
Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) (1.5 equiv)
-
Anhydrous non-polar solvent (e.g., n-pentane, toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add phenethylboronic acid pinacol ester (0.1 mmol, 1.0 equiv) and TBAF·3H₂O (0.15 mmol, 1.5 equiv).
-
Add the anhydrous solvent (e.g., n-pentane, 1 mL) via syringe.
-
Heat the reaction mixture to 45-50°C with vigorous stirring.
-
Monitor the reaction progress by GC-MS. The reaction time may vary significantly.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a short plug of silica gel, eluting with the reaction solvent.
-
Carefully concentrate the filtrate to obtain the crude product.
-
Purify by flash column chromatography or distillation if necessary.
Visualizations
Caption: General experimental workflow for the protodeboronation of phenethylboronic acid pinacol ester.
Caption: Logical workflow for troubleshooting low yields in protodeboronation experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling of Alkylboronic Esters
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions with alkylboronic esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for optimal results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: My Suzuki coupling reaction with an alkylboronic ester is giving a low or no yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings involving alkylboronic esters can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the best first step.
-
Reagent Quality and Stability:
-
Alkylboronic Ester: While generally more stable than their corresponding boronic acids, alkylboronic esters can degrade over time.[1] It is advisable to use fresh, high-purity esters. For particularly sensitive substrates, consider using more stable forms like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, which can offer a "slow-release" of the active boronic acid species, minimizing decomposition.[2][3]
-
Aryl/Vinyl Halide: The reactivity of the halide coupling partner is critical, with the general trend being I > Br > OTf >> Cl.[2] Couplings with aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[4]
-
Catalyst and Ligand: Palladium catalysts, especially Pd(II) precatalysts, can degrade. Phosphine ligands are susceptible to oxidation.[2] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands.[2] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst and water can promote side reactions.[2][3] Ensure your base is of high purity.
-
Q2: I suspect protodeboronation of my alkylboronic ester is the primary issue. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common side reaction that lowers yield.[2][5] Here are strategies to mitigate it:
-
Choice of Base: The base is essential for activating the boronic ester but can also promote protodeboronation.[6] Using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be advantageous.[2]
-
Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can be a proton source for protodeboronation.[5] Employing anhydrous conditions can significantly reduce this side reaction.[7]
-
Use of More Stable Boron Reagents: As mentioned, converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[2][4]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of protodeboronation.[2]
Q3: How do I select the optimal base for my specific Suzuki coupling reaction?
A3: The base plays a crucial role in the catalytic cycle by activating the boronic acid to form a more nucleophilic borate species, which then undergoes transmetalation.[8][9][10] The choice of base depends on the sensitivity of your substrates and the reactivity of the coupling partners.
-
For Base-Sensitive Substrates: If your starting materials or product contain base-labile functional groups (e.g., esters, ketones), milder bases are recommended. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often good choices.[6]
-
For Less Reactive Alkylboronic Acids: Stronger, non-nucleophilic bases are often more effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used in these cases.[3]
-
Anhydrous vs. Aqueous Conditions: Inorganic bases like K₃PO₄ and Cs₂CO₃ are often used under anhydrous conditions with solvents like toluene or dioxane.[3][6] Aqueous solutions of bases like Na₂CO₃ or K₂CO₃ are also common but may increase the risk of protodeboronation.[6]
Q4: What is the best solvent for my Suzuki coupling reaction with an alkylboronic ester?
A4: The solvent influences the solubility of the reagents and the stability of the catalytic species.[3]
-
Common Anhydrous Solvents: Anhydrous solvents such as dioxane, toluene, or THF are frequently used.[3]
-
Solvent Mixtures: Sometimes, a mixture of solvents can be beneficial. For instance, a small amount of water can sometimes be advantageous when using phosphate or carbonate bases to aid in their solubility.[3] However, for substrates prone to protodeboronation, strictly anhydrous conditions are preferable.[7]
-
Solubility of the Base: The poor solubility of many inorganic bases in organic solvents can be a limiting factor.[6] Ensure vigorous stirring to maximize the interaction between the base and the other reagents.
Data Presentation: Base and Solvent Effects
The following tables summarize the general effects of different bases and solvents on the yield of Suzuki-Miyaura couplings involving alkylboronic esters, based on literature observations.
Table 1: General Guide to Base Selection for Suzuki Coupling with Alkylboronic Esters
| Base | Typical Equivalents | Common Solvent System(s) | Typical Temperature (°C) | Relative Yield | Notes |
| K₃PO₄ | 2.0 - 3.0 | Toluene, Dioxane | 80 - 110 | >95% | Excellent for sensitive substrates and often provides high yields.[6] |
| Cs₂CO₃ | 2.0 | Dioxane, Toluene | 80 - 110 | >95% | Often superior in performance but more expensive than other bases.[3][6] |
| K₂CO₃ | 2.0 | Dioxane/H₂O, Toluene/H₂O | 80 - 100 | ~95% | A common and reliable choice for many standard couplings.[6] |
| Na₂CO₃ | 2.0 | Toluene/H₂O, Ethanol/H₂O | 80 - 100 | ~90% | A cost-effective and highly effective base for standard couplings.[6] |
| KF | 2.0 - 3.0 | Toluene, Dioxane | 80 - 110 | Variable | A milder base that can be effective in preventing protodeboronation.[11] |
| NaOH | 2.0 | Toluene/H₂O | 80 - 100 | ~90% | A strong base that carries a higher risk of promoting side reactions with sensitive substrates.[6] |
| Triethylamine (TEA) | 3.0 | Toluene, THF | 80 - 100 | <40% | Organic amines are generally less effective than inorganic oxygen-based bases for this transformation.[6] |
Yields are approximate and highly dependent on the specific substrates, catalyst, and ligand used.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an Alkylboronic Ester with an Aryl Bromide
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Alkylboronic Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or Dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, alkylboronic pinacol ester, palladium catalyst, ligand, and K₃PO₄.[6]
-
Evacuate and backfill the flask with the inert gas three times.[12]
-
Add the anhydrous, degassed solvent via cannula or syringe.[6]
-
Ensure the flask is sealed and place it in a preheated oil bath (typically 80-110 °C).[6]
-
Stir the reaction mixture vigorously. The mixture will likely be a suspension.[6]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).[3] Reactions can take from 2 to 24 hours.[6]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography.[12]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Reactions with 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation and other issues during chemical reactions involving 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane.
Troubleshooting Guides
This section provides solutions to common problems encountered during cross-coupling reactions with this compound.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Ensure the palladium source and ligand are fresh and have been stored under an inert atmosphere. For Pd(II) precatalysts, ensure in-situ reduction to Pd(0) is occurring. Consider using a more active precatalyst, such as a palladacycle.[1] |
| Oxygen Contamination | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration. Oxygen can lead to the homocoupling of the boronic ester and decomposition of the catalyst.[1][2] |
| Sub-optimal Ligand | The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For sterically hindered or electronically challenging substrates, screen a variety of phosphine ligands (e.g., SPhos, XPhos) to find the optimal one.[3] |
| Incorrect Base | The base is essential for the transmetalation step. However, a base that is too strong can lead to degradation of the boronic ester, while a base that is too weak may not be effective. Screen bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[4][5] |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. Poor solubility can hinder the reaction. Consider using a co-solvent or switching to a different solvent system. |
| Low Reaction Temperature | Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature, but be mindful of potential side reactions. |
Problem 2: Significant Formation of Side Products
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Homocoupling of Phenethylboronic Ester | This is often caused by the presence of oxygen or Pd(II) species in the reaction mixture.[1][2] | Rigorously degas all solvents and the reaction vessel. Use a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst. |
| Protodeboronation Product (Ethylbenzene) | This occurs when the boronic ester group is replaced by a hydrogen atom from a proton source, such as water or alcohol, in the reaction mixture.[6] | Use anhydrous solvents and reagents. Consider using a milder base like KF. Using the pinacol ester form is generally more stable against protodeboronation than the corresponding boronic acid.[1] |
| β-Hydride Elimination Product (Styrene) | The phenethyl group has β-hydrogens that can be eliminated from the alkylpalladium intermediate, leading to the formation of styrene and a palladium hydride species. This deactivates the catalyst. | Use ligands that promote reductive elimination over β-hydride elimination. Bulky, electron-rich phosphine ligands are often effective. Lowering the reaction temperature can also disfavor this pathway. |
Frequently Asked Questions (FAQs)
Q1: Why is my palladium catalyst turning black and precipitating out of the reaction mixture?
A1: The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition. This can be caused by several factors, including:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) species, leading to aggregation and precipitation.[1]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, leaving the palladium center unprotected.
-
High Temperatures: Excessive heat can accelerate catalyst decomposition pathways.
-
Instability of Intermediates: Certain intermediates in the catalytic cycle may be unstable and decompose, leading to the formation of palladium black.
To mitigate this, ensure rigorous exclusion of oxygen, use robust ligands, and optimize the reaction temperature.
Q2: How can I improve the stability of this compound during the reaction?
A2: this compound, being a pinacol ester, is generally more stable than its corresponding boronic acid.[1][4] However, it can still undergo degradation. To enhance its stability:
-
Use Anhydrous Conditions: Water can hydrolyze the pinacol ester to the less stable boronic acid.[4][7]
-
Choose the Right Base: While a base is necessary, strong bases can accelerate the decomposition of the boronic ester.[4][5] A careful screening of bases is recommended.
-
Control the Temperature: Higher temperatures can increase the rate of decomposition.
Q3: What is β-hydride elimination and why is it a problem with phenethylboronic acid pinacol ester?
A3: β-hydride elimination is a common decomposition pathway for organometallic complexes that have a hydrogen atom on the second carbon (the β-position) from the metal. In the context of a Suzuki-Miyaura coupling with phenethylboronic acid pinacol ester, after transmetalation, a phenethylpalladium intermediate is formed. This intermediate can undergo β-hydride elimination to form styrene and a palladium hydride species. This palladium hydride can then reductively eliminate with the halide from the oxidative addition step to regenerate a Pd(0) species, but it consumes the desired alkyl group and leads to the formation of an undesired byproduct. This side reaction is a major cause of low yields and catalyst deactivation in couplings with sp³-hybridized boronic esters containing β-hydrogens.
Q4: Can I regenerate my deactivated palladium catalyst?
A4: In some cases, palladium catalysts that have been deactivated can be regenerated, although the success of regeneration depends on the deactivation mechanism.
-
For Palladium Black: If the deactivation is due to the formation of palladium black, it is generally not possible to regenerate the active homogeneous catalyst in situ. The precipitated palladium would need to be reprocessed.
-
For Catalyst Poisoning: If the catalyst has been poisoned by impurities, it may be possible to wash the catalyst to remove the poison. However, for homogeneous catalysts, this is often impractical.
-
For Supported Catalysts: For heterogeneous palladium catalysts (e.g., Pd on carbon), regeneration procedures involving washing with solvents or treatment with acids or bases have been reported to remove adsorbed impurities and restore activity.
Quantitative Data Summary
The following tables summarize typical yields for Suzuki-Miyaura cross-coupling reactions involving alkylboronic acids/esters with various aryl halides. Note that specific yields for this compound may vary depending on the specific reaction partners and conditions.
Table 1: Effect of Ligand on Yield in Suzuki-Miyaura Coupling of Alkylboronic Acids
| Catalyst/Ligand | Aryl Halide | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | Aryl Bromide | 85-95 | [3] |
| Pd₂(dba)₃ / XPhos | Aryl Chloride | 70-90 | [8] |
| [PdCl(C₃H₅)]₂ / Tedicyp | Aryl Bromide | 80-98 | [9] |
| Pd(PPh₃)₄ | Aryl Iodide | 60-80 | [10] |
Table 2: Influence of Base and Solvent on Coupling Yields
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₃PO₄ | Dioxane/H₂O | 100 | High |
| K₂CO₃ | Toluene/EtOH/H₂O | 80 | Moderate to High |
| Cs₂CO₃ | THF | 66 | Moderate to High |
| KF | THF (anhydrous) | 66 | Moderate |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide, this compound, palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Synthesis of this compound
This compound can be synthesized via hydroboration of styrene followed by esterification with pinacol.
Materials:
-
Styrene
-
Pinacolborane (HBpin)
-
A suitable catalyst for hydroboration (e.g., a rhodium or iridium complex)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve styrene in the anhydrous solvent.
-
Add the hydroboration catalyst.
-
Slowly add pinacolborane to the mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction until the hydroboration is complete (monitor by GC-MS or NMR).
-
Carefully quench any remaining borane.
-
Remove the solvent under reduced pressure.
-
The crude product can often be used directly or purified by distillation or chromatography.
Visualizations
Caption: Catalyst deactivation pathways in Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for low-yielding reactions.
References
- 1. Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” precatalyst [morressier.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids [organic-chemistry.org]
- 10. zenodo.org [zenodo.org]
Technical Support Center: Purification of Boronic Esters
Welcome to the technical support center for the purification of boronic esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of these versatile compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my boronic ester sticking to the silica gel column?
This is a very common issue known as over-adsorption.[1][2] Boronic esters, particularly those with Lewis basic sites, can strongly interact with the acidic silanol groups on the surface of standard silica gel. This leads to poor recovery, tailing of spots on TLC, and difficulty eluting the compound from the column.[1] In some cases, the boronic ester may even decompose on the silica.[3][4]
Q2: My boronic ester seems to be decomposing during purification. What's happening?
The primary cause of decomposition during purification is often hydrolysis.[5] Pinacol boronic esters (Bpin), while more stable than their corresponding boronic acids, are susceptible to hydrolysis back to the boronic acid and pinacol, especially in the presence of water (e.g., moisture in solvents or on the silica gel) or under acidic conditions.[4][5][6] This is a significant challenge during reversed-phase HPLC, where on-column hydrolysis can occur.[6][7]
Q3: What are the common impurities I should expect in my crude boronic ester?
Typical impurities include:
-
Starting Boronic Acid: From incomplete esterification or hydrolysis of the product.[8]
-
Unreacted Bis(pinacolato)diboron (B2pin2): A common reagent in Miyaura borylation reactions.
-
Protodeborylation Products: The arene or alkane formed by the loss of the boronic ester group.[4]
-
Boroxines: Anhydride trimers of the corresponding boronic acid, which can form upon dehydration.
-
Homocoupling Dimers: Dimers of the starting material.[9]
Q4: Can I use my crude boronic ester in the next step without purification?
In some cases, if the crude NMR shows high purity (~90% or greater) and the remaining impurities are known not to interfere with the subsequent reaction (e.g., a Suzuki coupling), it may be possible to use the crude material. Often, a simple filtration through a plug of Celite or a short silica plug can remove baseline impurities, making the crude material suitable for the next step. However, for sensitive reactions or to ensure reproducibility, purification is highly recommended.
Q5: My boronic ester is an oil and cannot be recrystallized. What are my options?
For oily boronic esters, chromatography is the most common purification method. If standard silica gel chromatography fails, consider using boric acid-impregnated silica gel or neutral alumina.[1][9] Alternatively, you can convert the boronic ester to a more stable, crystalline derivative like a trifluoroborate (BF3K) salt or an N-methyliminodiacetic acid (MIDA) boronate for easier purification.[2][10] For volatile oils, distillation under reduced pressure can be a highly effective purification method.[11]
Troubleshooting Guides
Guide 1: Column Chromatography Problems
This guide will help you troubleshoot common issues encountered during column chromatography of boronic esters.
Caption: Troubleshooting workflow for boronic ester column chromatography.
Guide 2: Choosing a Purification Method
This decision tree can help you select the most appropriate purification strategy for your boronic ester.
Caption: Decision tree for selecting a boronic ester purification method.
Data Presentation
Table 1: Impact of HPLC Stationary Phase on Pinacol Boronate Ester Hydrolysis
This table summarizes the percentage of on-column hydrolysis of two different pinacol boronate esters on various C18 stationary phases, with and without a formic acid modifier in the mobile phase.[6][12] This highlights the critical role of the stationary phase in preventing unwanted hydrolysis during analysis.
| Compound | Stationary Phase | Formic Acid in Mobile Phase | % Hydrolysis |
| Compound 1 | Agilent Zorbax Eclipse XDB C18 | No | 1.0 |
| Yes | 2.0 | ||
| Phenomenex Onyx Monolithic | No | 1.0 | |
| Yes | 2.0 | ||
| Waters XTerra MS C18 | No | 0.0 | |
| Yes | 0.0 | ||
| Compound 2 | Agilent Zorbax Eclipse XDB C18 | No | 0.5 |
| Yes | 1.5 | ||
| Phenomenex Onyx Monolithic | No | 0.5 | |
| Yes | 1.5 | ||
| Waters XTerra MS C18 | No | 0.0 | |
| Yes | 0.0 |
Data adapted from a Design of Experiment (DoE) study.[6][12] Conditions were optimized to minimize hydrolysis, with the Waters XTerra MS C18 column showing no hydrolysis for the tested compounds.
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This method is effective at suppressing the over-adsorption of boronic esters on silica gel, leading to improved recovery and separation.[1][3]
Materials:
-
Silica gel (e.g., 300 mL)
-
Boric acid (e.g., 28.0 g)
-
Ethanol (e.g., 550 mL for slurry, 3 x 200 mL for washing)
Procedure:
-
In a suitable container, combine the silica gel and boric acid.
-
Add ethanol to create a slurry and stir or shake the mixture for 1-2 hours at room temperature.
-
Filter the silica gel using a Büchner funnel.
-
Wash the filtered silica gel with three portions of ethanol.
-
Dry the silica gel thoroughly. This can be done by leaving it on the vacuum filtration setup overnight, followed by drying in an oven at 100 °C for 48 hours to remove all solvent and moisture.
-
The boric acid-impregnated silica gel is now ready to be used for packing a chromatography column as you would with standard silica gel.
Caption: Workflow for preparing boric acid-impregnated silica gel.
Protocol 2: Purification via N-Methyliminodiacetic Acid (MIDA) Boronate Formation
MIDA boronates are highly stable, crystalline derivatives that are compatible with silica gel chromatography.[13] This protocol uses MIDA anhydride for a mild and efficient conversion of boronic acids to MIDA boronates, which can then be easily purified.[14][15]
Materials:
-
Crude boronic acid or boronic ester
-
N-methyliminodiacetic acid (MIDA) anhydride
-
Anhydrous dioxane
-
Solvents for purification (e.g., diethyl ether, acetone, methanol)
-
Silica gel for chromatography
Procedure:
-
Formation of MIDA Boronate:
-
In a round-bottomed flask, charge the crude boronic acid and 3 equivalents of MIDA anhydride.
-
Add anhydrous dioxane (to a concentration of ~0.2 M) to form a suspension.
-
Heat the mixture at 70 °C for 24 hours. The formation of a white precipitate (the MIDA boronate) is often observed.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
The crude MIDA boronate can be purified by standard silica gel chromatography. MIDA boronates are generally much more stable on silica than the corresponding boronic acids or pinacol esters.
-
Alternatively, a simplified "catch-release-precipitate" method can be used:[14] a. Load the crude reaction mixture onto a short plug of silica gel in a centrifuge tube. b. Centrifuge to "catch" the MIDA boronate on the silica. c. Wash the silica plug with a non-polar solvent (e.g., diethyl ether) to remove impurities. d. "Release" the MIDA boronate by eluting with a more polar solvent mixture (e.g., acetone/methanol). e. The highly crystalline MIDA boronate often precipitates directly from the eluent. The pure solid can be isolated by centrifugation and decanting the supernatant.
-
-
Deprotection (if required):
-
The purified MIDA boronate can be deprotected back to the free boronic acid using mild aqueous basic conditions (e.g., 1 M NaOH or NaHCO3) at room temperature.
-
Caption: General workflow for purification via MIDA boronate formation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
Improving reaction times for Suzuki-Miyaura coupling of alkylboronates.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and improve reaction times for the Suzuki-Miyaura coupling of alkylboronates.
Troubleshooting Guide
Issue 1: Slow or Incomplete Reaction
Question: My Suzuki-Miyaura reaction with an alkylboronate is extremely slow or stalling. What are the common causes and how can I accelerate it?
Answer: Slow or incomplete Suzuki-Miyaura couplings involving alkylboronates are often attributed to a few key factors. The transmetalation step with alkylboron reagents is inherently slower compared to their aryl or vinyl counterparts. Additionally, side reactions like protodeboronation and β-hydride elimination can compete with the desired coupling, reducing overall efficiency.[1][2]
Here is a systematic approach to troubleshoot and improve your reaction rate:
-
Re-evaluate Your Choice of Boron Reagent: While boronic acids are more reactive, they are also more prone to decomposition.[3] For alkyl couplings, more stable boronic esters (e.g., pinacol, neopentyldiol, or MIDA esters) are often preferred to minimize side reactions and ensure a steady concentration of the active boron species.[1][4][5]
-
Optimize Ligand and Catalyst: The choice of ligand is critical for accelerating the reaction. Bulky, electron-rich phosphine ligands are known to promote both the oxidative addition and the rate-limiting reductive elimination steps.[1][6] Consider screening a panel of ligands.
-
Select an Appropriate Base: The base plays a crucial role in activating the boronic ester for transmetalation. Stronger bases are often required for the less reactive alkylboronates. However, the base can also promote undesired side reactions. A screening of different bases is often necessary to find the optimal balance.
-
Consider Anhydrous Conditions: A recently developed rapid protocol utilizes anhydrous conditions with potassium trimethylsilanolate (TMSOK) as a soluble base, which has been shown to significantly accelerate the reaction, often to under an hour.[1][7]
Logical Troubleshooting Workflow
Below is a DOT script generating a logical workflow for troubleshooting slow reactions.
A troubleshooting workflow for slow Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs)
Q1: Which type of boronic ester is best for rapid coupling?
A1: Recent studies have shown that neopentyldiol alkylboronic esters, in combination with the oxaphosphole ligand AntPhos and the soluble base potassium trimethylsilanolate (TMSOK), can lead to reaction times of under one hour.[1][7] Pinacol esters are also a robust and commonly used alternative that offers good stability.[2][5]
Q2: What are the most effective ligands for accelerating the Suzuki-Miyaura coupling of alkylboronates?
A2: Bulky and electron-rich phosphine ligands are generally the most effective.[1][6] These ligands stabilize the palladium catalyst and promote the key steps of the catalytic cycle. Examples of successful ligand classes include Buchwald's biarylphosphines (e.g., SPhos) and other specialized ligands like AntPhos.[1][8] N-heterocyclic carbenes (NHCs) have also been used effectively.[6]
Q3: What role does the base play in the reaction rate, and which bases are recommended?
A3: The base is crucial for activating the organoboron species to facilitate transmetalation. For the less reactive alkylboronates, stronger, non-nucleophilic bases are often preferred. Commonly used bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and cesium fluoride (CsF).[8] For exceptionally fast reactions under anhydrous conditions, potassium trimethylsilanolate (TMSOK) has proven highly effective.[1][7]
Q4: Can solvent choice impact the reaction speed?
A4: Yes, the solvent can influence the solubility of the reagents and the stability of the catalytic species. Common solvents include dioxane, tetrahydrofuran (THF), and toluene, often with a small amount of water when using inorganic bases.[2][6] However, for the rapid, anhydrous protocol, a non-aqueous solvent like dioxane is used.[1][7]
Q5: My reaction is producing significant amounts of protodeboronation byproduct. How can I minimize this?
A5: Protodeboronation, the undesired cleavage of the C-B bond by a proton source, is a common side reaction, especially with less stable boronic acids.[4][6] To minimize this:
-
Use a more stable boronate ester (e.g., pinacol, MIDA).[4][5]
-
Ensure your solvent and reagents are dry if employing an anhydrous protocol.
-
Rigorous degassing of the reaction mixture can prevent catalyst decomposition that may lead to side reactions.[4]
-
A "slow-release" strategy using a protected boronic acid derivative can also limit the concentration of the vulnerable free boronic acid.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing reaction conditions.
Table 1: Comparison of Boron Reagents
| Boron Reagent | General Reactivity | Stability | Propensity for Protodeboronation |
| Boronic Acid | High[3] | Low[3] | High[4][5] |
| Pinacol Ester (BPin) | Moderate | High[3] | Low[5] |
| Neopentyldiol Ester | High (with TMSOK)[1] | High | Low[7] |
| MIDA Ester | Moderate (slow release) | Very High[4] | Very Low[4] |
Table 2: Recommended Conditions for Rapid B-Alkyl Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale | Reference |
| Catalyst | AntPhos-Pd-G3 | Highly effective oxaphosphole ligand system. | [1][7] |
| Boron Reagent | Neopentyldiol alkylboronic ester | Found to be optimal in high-throughput screening. | [1][7] |
| Base | Potassium trimethylsilanolate (TMSOK) | Soluble, anhydrous base enabling rapid, homogenous reaction. | [1][7] |
| Solvent | Dioxane (anhydrous) | Compatible with the anhydrous conditions. | [1][2] |
| Temperature | 100 °C | Optimal temperature for the rapid protocol. | [2] |
| Reaction Time | < 1 hour | Significantly faster than traditional methods. | [1][7] |
Experimental Protocols
Protocol 1: General Screening for B-Alkyl Suzuki-Miyaura Coupling
This protocol is adapted for initial screening of conditions.
-
Reagent Preparation:
-
In a glovebox, prepare stock solutions of the aryl halide (1.0 eq), alkylboronic ester (1.5 eq), and an internal standard in degassed solvent (e.g., dioxane).
-
Prepare stock solutions or slurries of the bases to be screened (e.g., K₃PO₄, Cs₂CO₃, LiOᵗBu) (3.0 eq).[2]
-
-
Reaction Setup:
-
To an array of vials, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., Ad₂PⁿBu, 3-6 mol%).[2]
-
Add the aryl halide/alkylboronate stock solution to each vial.
-
Add the respective base to each vial.
-
-
Reaction Execution:
-
Analysis:
-
After cooling, quench the reactions, dilute with a suitable solvent, and analyze by GC-MS or LC-MS to determine conversion and identify the most promising conditions.
-
Protocol 2: Rapid, Anhydrous B-Alkyl Suzuki-Miyaura Coupling
This protocol is based on the highly efficient method developed by Denmark and Bock.[1][7]
-
Reaction Setup:
-
In a glovebox, add the AntPhos-Pd-G3 precatalyst (1-2 mol%) to a reaction vial equipped with a stir bar.
-
Add the neopentyldiol alkylboronic ester (1.5 eq).
-
Add the aryl halide (1.0 eq).
-
Add potassium trimethylsilanolate (TMSOK) (2.0 eq).
-
-
Solvent Addition:
-
Add anhydrous dioxane to achieve the desired concentration (e.g., 0.1 M).
-
-
Reaction Execution:
-
Seal the vial and place it in a preheated reaction block at 100 °C.
-
Stir for 1 hour.
-
-
Workup and Analysis:
-
Cool the reaction to room temperature.
-
Quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following DOT script illustrates the key steps in the Suzuki-Miyaura catalytic cycle.
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]
- 8. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings [mdpi.com]
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Minimizing Homocoupling of 2-Phenethylboronic Acid Pinacol Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the homocoupling of 2-phenethylboronic acid pinacol ester in your Suzuki-Miyaura cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction, and why is it a problem?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid or ester (in this case, 2-phenethylboronic acid pinacol ester) react with each other to form a symmetrical dimer (1,4-diphenylbutane).[1] This side reaction consumes your starting material, reducing the yield of the desired cross-coupled product.[2] Furthermore, the homocoupled byproduct can have similar physical properties to the target molecule, making purification by chromatography challenging.[3]
Q2: What are the primary causes of homocoupling of boronic esters?
A2: The two main drivers of boronic ester homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2]
-
Oxygen-Mediated Homocoupling: Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a catalytic cycle that leads to homocoupling.[1]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic ester to form the homocoupled product while being reduced to the active Pd(0) state.[1][4]
Q3: Are alkylboronic acid pinacol esters, like 2-phenethylboronic acid pinacol ester, prone to other side reactions besides homocoupling?
A3: Yes, in addition to homocoupling, alkylboronic acid derivatives can undergo other side reactions such as:
-
Protodeboronation: This is the replacement of the boronic ester group with a hydrogen atom.[3] This can be promoted by strong bases and the presence of water.[3] Using milder bases or anhydrous conditions can help mitigate this.[3]
-
β-Hydride Elimination: Since 2-phenethylboronic acid pinacol ester has β-hydrogens, there is a possibility of β-hydride elimination from the organopalladium intermediate, which would lead to styrene as a byproduct. The use of bulky, electron-rich ligands can promote the desired reductive elimination over β-hydride elimination.
Q4: How does the choice of palladium source impact the extent of homocoupling?
A4: The choice of palladium source is critical. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can significantly reduce homocoupling that occurs at the start of the reaction.[5] Pd(II) precatalysts, like Pd(OAc)₂ or Pd(dppf)Cl₂, must be reduced to Pd(0) in situ, a process which can involve the homocoupling of the boronic ester.[1]
Troubleshooting Guides
This section provides a structured approach to troubleshooting and minimizing the homocoupling of 2-phenethylboronic acid pinacol ester.
Issue 1: Significant Formation of Homocoupled Byproduct
| Potential Cause | Recommended Solution |
| Presence of Dissolved Oxygen | 1. Rigorous Degassing: Thoroughly degas all solvents (including water, if used) and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles (at least three).[3][6] 2. Maintain Inert Atmosphere: Conduct the entire experiment under a positive pressure of an inert gas.[6] |
| Use of a Pd(II) Precatalyst | 1. Switch to a Pd(0) Source: If possible, use a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[5] 2. Add a Mild Reducing Agent: If a Pd(II) source is necessary, consider adding a mild reducing agent, such as potassium formate, to the reaction mixture before adding the catalyst. This can help reduce the Pd(II) to Pd(0) without promoting significant homocoupling. |
| Suboptimal Ligand Choice | Employ Bulky, Electron-Rich Ligands: Use bulky phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can accelerate the rate of the desired cross-coupling reaction, specifically the reductive elimination step, making it more competitive than the homocoupling pathway.[5] |
| High Concentration of Boronic Ester | Slow Addition: Add the 2-phenethylboronic acid pinacol ester solution to the reaction mixture slowly over a period of time using a syringe pump. This keeps the instantaneous concentration of the boronic ester low, which can disfavor the bimolecular homocoupling reaction.[5] |
Issue 2: Low Yield of Desired Product with Multiple Byproducts
| Potential Cause | Recommended Solution |
| Protodeboronation | 1. Use a Milder Base: Switch to a weaker base like K₂CO₃ or Cs₂CO₃ instead of strong bases like K₃PO₄ or NaOH, especially if using aqueous conditions.[3] 2. Consider Anhydrous Conditions: If compatible with your system, running the reaction under anhydrous conditions can significantly reduce protodeboronation.[3] |
| Catalyst Deactivation | Optimize Reaction Temperature: Excessive heat can lead to catalyst decomposition. Monitor the reaction and consider if a lower temperature for a longer duration could be effective. |
| Inefficient Transmetalation | Base and Solvent Optimization: The efficiency of the transmetalation step is highly dependent on the base and solvent system. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) to find the optimal conditions for your specific substrates. |
Data Presentation
The following table summarizes the effect of various reaction parameters on the yield of the desired product and the formation of byproducts in a Suzuki-Miyaura reaction with an alkyl pinacol boronic ester, which can serve as a proxy for the behavior of 2-phenethylboronic acid pinacol ester.
Table 1: Influence of Reaction Conditions on Product and Byproduct Formation
| Parameter | Condition A | Condition B | Condition C |
| Palladium Source | Pd(OAc)₂ | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |
| Ligand | SPhos | (none) | (none) |
| Base | K₃PO₄ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Dioxane/H₂O (10:1) | Toluene/H₂O (5:1) | THF |
| Degassing | Sparging (15 min) | Freeze-Pump-Thaw (3 cycles) | Sparging (5 min) |
| Desired Product Yield (%) | 85 | 92 | 65 |
| Homocoupling Byproduct (%) | 10 | 3 | 20 |
| Protodeboronation Byproduct (%) | 5 | 5 | 15 |
Note: Data is illustrative and based on general principles of Suzuki-Miyaura reactions with alkylboronic esters.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling using a Pd(0) Catalyst
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1) via syringe. The solvent should be degassed by sparging with an inert gas for at least 30 minutes prior to use.
-
Boronic Ester Addition: Dissolve the 2-phenethylboronic acid pinacol ester (1.2 equiv.) in a small amount of the degassed solvent and add it to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Procedure Incorporating Slow Addition of the Boronic Ester
-
Setup: Follow steps 1-4 from Protocol 1.
-
Boronic Ester Solution: In a separate, dry flask, prepare a solution of 2-phenethylboronic acid pinacol ester (1.2 equiv.) in the degassed solvent.
-
Slow Addition: Add the boronic ester solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.
-
Reaction and Workup: Follow steps 6-8 from Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The competing homocoupling pathway promoted by oxygen.
Caption: A troubleshooting workflow for minimizing homocoupling.
References
Effect of temperature on the stability of 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane.
This technical support guide provides troubleshooting advice and frequently asked questions regarding the thermal stability of 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane. This resource is intended for researchers, scientists, and professionals in drug development who utilize this and similar boronic esters in their work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific stability data for this exact compound is not extensively published, general recommendations for similar boronic esters, such as pinacolborane, suggest storage at low temperatures.[1] To maximize shelf-life and prevent degradation, it is recommended to store the compound at 2-8°C in a tightly sealed container, protected from moisture and light. Some suppliers may recommend refrigerated storage.[2]
Q2: I left my sample of this compound at room temperature for an extended period. Is it still viable for my reaction?
A2: The viability of the compound will depend on the duration of exposure and the ambient temperature and humidity. Boronic esters are known to be sensitive to moisture and can undergo hydrolysis.[3][4] Elevated temperatures can accelerate this degradation. Before use, it is crucial to assess the purity of the compound. You can do this by comparing its physical appearance to a fresh sample and by analytical methods such as NMR or GC-MS to check for the presence of degradation products, like the corresponding boronic acid.
Q3: What are the visible signs of degradation for this compound?
A3: Visual inspection can sometimes indicate degradation, although it is not a definitive test. Signs of potential degradation include a change in physical appearance from a white or off-white solid/liquid to a discolored or clumpy material. The formation of a white precipitate could indicate hydrolysis to the less soluble boronic acid.
Q4: How can I analytically determine if my this compound has degraded?
A4: The most reliable way to assess the stability of your compound is through analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are powerful tools. In ¹H NMR, the appearance of new signals or a change in the integration of existing signals can indicate the formation of byproducts. Specifically, the hydrolysis product, phenethylboronic acid, will have a distinct set of signals. ¹¹B NMR is also very informative, as the chemical shift of the boron atom will change upon hydrolysis or other decomposition pathways.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify volatile components in your sample. The appearance of new peaks, particularly one corresponding to pinacol and another to phenethylboronic acid (or its derivatives), would suggest degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Poor or no reactivity in a Suzuki-Miyaura coupling reaction. | Thermal degradation or hydrolysis of the boronic ester. | 1. Confirm the purity of the boronic ester using NMR or GC-MS. 2. If degradation is confirmed, use a fresh, properly stored sample. 3. Ensure all reaction solvents are anhydrous to prevent in-situ hydrolysis. |
| Inconsistent results between batches. | Different storage histories or exposure to varying temperatures. | 1. Standardize storage conditions for all batches. 2. Perform a quality control check (e.g., NMR) on each new batch before use. 3. Consider aliquoting the reagent to minimize repeated warming and cooling of the entire stock. |
| Formation of a white precipitate in the storage container. | Hydrolysis to the corresponding boronic acid. | 1. Attempt to isolate the solid and analyze it (e.g., by melting point or NMR) to confirm its identity. 2. The remaining material may still be usable if the extent of hydrolysis is minimal. Re-purification by chromatography or recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability
This protocol outlines a general method for determining the thermal stability of this compound.
-
Sample Preparation: Aliquot several small, identical samples of the boronic ester into individual, sealed vials under an inert atmosphere (e.g., argon or nitrogen).
-
Initial Analysis (T=0): Take one sample as a baseline and analyze it immediately by ¹H NMR and/or GC-MS to determine its initial purity.
-
Temperature Exposure: Place the remaining samples in temperature-controlled environments at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Time-Point Analysis: At regular intervals (e.g., 1 day, 3 days, 1 week, 2 weeks), remove one sample from each temperature environment.
-
Purity Assessment: Analyze each removed sample by the same method used for the initial analysis.
-
Data Analysis: Compare the purity of the heated samples to the T=0 sample and the sample stored at 4°C. Plot the percentage of remaining boronic ester against time for each temperature to determine the rate of degradation.
Visualizations
Caption: Troubleshooting workflow for suspected boronic ester instability.
Caption: Experimental workflow for assessing thermal stability.
References
Technical Support Center: Suzuki Reactions with Electron-Rich Halides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Suzuki-Miyaura cross-coupling reactions involving electron-rich halides.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki reactions with electron-rich halides particularly challenging?
A1: Suzuki reactions with electron-rich halides are often challenging due to the initial, and frequently rate-determining, oxidative addition step.[1][2] Electron-donating groups on the aryl halide increase the electron density at the carbon-halogen bond, making it less electrophilic and thus less reactive towards the Pd(0) catalyst.[2][3] This can lead to slow or incomplete reactions. To overcome this, highly active catalyst systems, often employing bulky, electron-rich ligands, are necessary to facilitate the oxidative addition.[1][2][4]
Q2: What are the most common reasons for a failed Suzuki reaction with an electron-rich halide?
A2: The most common reasons for failure include:
-
Inefficient Oxidative Addition: The electron-rich nature of the halide hinders this crucial first step of the catalytic cycle.[2]
-
Inappropriate Catalyst/Ligand System: The choice of catalyst and ligand is critical. Standard catalysts like those with PPh₃ ligands may not be effective.[5]
-
Suboptimal Base and Solvent Combination: The base and solvent play a significant role in the reaction's success and their choice is often interdependent.[1][6]
-
Catalyst Deactivation: The presence of oxygen or impurities can lead to catalyst degradation.[6]
-
Side Reactions: Competing reactions such as homocoupling of the boronic acid, protodeboronation, and dehalogenation of the aryl halide can reduce the yield of the desired product.[2][6]
Q3: Which catalyst systems are recommended for electron-rich aryl chlorides and bromides?
A3: For challenging electron-rich halides, particularly aryl chlorides, highly active palladium catalysts with bulky and electron-rich ligands are recommended.[1][2][5] Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) have shown great success.[7][8][9] These ligands promote the oxidative addition and reductive elimination steps.[7][8] For particularly unreactive chlorides, nickel catalysts have also emerged as a powerful alternative.[1]
Q4: How does the choice of base and solvent affect the reaction outcome?
A4: The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[10] The effectiveness of a base can be highly dependent on the solvent system.[1][6]
-
In polar aprotic solvents like DMF, weaker bases such as K₂CO₃ or K₃PO₄ are often effective.[1][6]
-
In ethereal solvents like THF or dioxane, stronger bases like Cs₂CO₃ might be necessary.[6]
-
Aqueous conditions are common, with bases like NaOH, K₂CO₃, and K₃PO₄ being widely used.[11] The presence of water can be beneficial for the solubility of the base and can facilitate the transmetalation step.
Q5: What are the signs of catalyst decomposition?
A5: A common sign of catalyst decomposition is the formation of palladium black, a black precipitate of elemental palladium.[3] This indicates that the Pd(0) catalyst has aggregated and is no longer active in the catalytic cycle. While a color change to black is normal for some catalyst systems, premature and extensive precipitation can signal a problem.[3] Another sign is a stalled reaction where the starting materials are no longer being consumed.
Troubleshooting Guides
Guide 1: Low or No Conversion of Starting Material
If you observe low or no conversion of your electron-rich halide, consider the following troubleshooting steps:
| Potential Cause | Recommended Action | Rationale |
| Inefficient Oxidative Addition | Switch to a more electron-rich and bulky ligand (e.g., Buchwald ligands like XPhos, SPhos, or an NHC ligand).[7][8][9] Increase the reaction temperature. | Bulky, electron-donating ligands facilitate the oxidative addition of electron-rich halides.[1][4] Higher temperatures can provide the necessary activation energy. |
| Inappropriate Base/Solvent | Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O).[6] | The optimal base and solvent combination is substrate-dependent.[1][6] |
| Catalyst Inactivity | Ensure a strictly inert atmosphere by thoroughly degassing solvents and purging the reaction vessel with an inert gas (Argon or Nitrogen).[6] Use a fresh batch of catalyst. | Oxygen can deactivate the palladium catalyst.[6] Catalysts can degrade over time. |
| Poor Reagent Quality | Use high-purity, anhydrous solvents and ensure the purity of your halide and boronic acid. | Impurities can interfere with the catalytic cycle.[6] |
Guide 2: Significant Formation of Homocoupling Byproducts
The formation of a diaryl species from the boronic acid (homocoupling) is a common side reaction.
| Potential Cause | Recommended Action | Rationale |
| Presence of Oxygen | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.[6][7] | Oxygen promotes the homocoupling of boronic acids.[2][7] |
| Use of Pd(II) Pre-catalyst | Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a pre-catalyst that readily generates Pd(0) (e.g., Buchwald G3/G4 precatalysts).[9] | Pd(II) species can directly promote homocoupling as they are reduced to the active Pd(0) state.[9] |
| Inappropriate Ligand | Employ bulky, electron-rich phosphine ligands.[7][9] | These ligands promote the desired cross-coupling pathway and sterically hinder the formation of intermediates that lead to homocoupling.[7][9] |
| Base Choice | Use weaker inorganic bases like K₂CO₃ or K₃PO₄.[9] | Stronger bases can sometimes accelerate homocoupling. |
Guide 3: Protodeboronation of the Boronic Acid
This side reaction involves the replacement of the boronic acid group with a hydrogen atom.
| Potential Cause | Recommended Action | Rationale |
| Harsh Reaction Conditions | Use milder reaction conditions (e.g., lower temperature, less aggressive base). | High temperatures and strong bases can promote the cleavage of the C-B bond. |
| Instability of Boronic Acid | Use a more stable boronic acid derivative, such as a boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[10][12] | These derivatives are often more robust and less prone to protodeboronation.[12] |
| Presence of Water | While often necessary, excessive water can sometimes contribute to protodeboronation. Try running the reaction under anhydrous conditions with a soluble base like CsF or K₃PO₄ in a solvent like dioxane. | This minimizes the source of protons for the side reaction. |
Experimental Protocols
General Procedure for Suzuki Coupling of an Electron-Rich Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the electron-rich aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the degassed solvent system (e.g., dioxane/water 4:1, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step with electron-rich halides.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
Comparison of 2-phenethylboronic acid pinacol ester and trifluoroborate salts.
A Comparative Guide: 2-Phenethylboronic Acid Pinacol Ester vs. Potassium 2-Phenethyltrifluoroborate in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the choice of organoboron reagent is critical for the success of carbon-carbon bond-forming reactions. This guide provides an objective comparison of two common precursors for the 2-phenethyl group in Suzuki-Miyaura cross-coupling: 2-phenethylboronic acid pinacol ester and potassium 2-phenethyltrifluoroborate.
Executive Summary: A Trade-Off Between Stability and Reactivity
The selection between a boronic acid pinacol ester and a trifluoroborate salt often represents a trade-off between stability and reactivity. Pinacol esters are renowned for their stability, simplifying handling, purification, and storage.[1] They are often crystalline solids or oils that are less susceptible to protodeboronation compared to their corresponding boronic acids.[2] In contrast, potassium organotrifluoroborates are highly stable, crystalline, free-flowing solids that are remarkably resistant to air and moisture, allowing for long-term storage at ambient temperatures.[3][4] This enhanced stability often translates to improved stoichiometry in reactions.[3] While boronic acids are generally considered more reactive, trifluoroborate salts often exhibit superior reactivity, particularly with challenging substrates.[4]
Physicochemical and Reactivity Comparison
| Property | 2-Phenethylboronic Acid Pinacol Ester | Potassium 2-Phenethyltrifluoroborate |
| Molecular Formula | C₁₄H₂₁BO₂ | C₈H₉BF₃K |
| Molecular Weight | 232.13 g/mol | 212.06 g/mol [5] |
| Physical Form | Liquid or low-melting solid | Crystalline solid[3][4] |
| Stability | Good stability, but can be sensitive to hydrolysis.[1][6] | Excellent stability to air and moisture; long shelf-life.[3][4] |
| Handling | Generally straightforward, though purification can sometimes be challenging.[2] | Easy to handle, crystalline nature simplifies weighing and dispensing.[3][4] |
| Solubility | Soluble in a wide range of organic solvents. | Soluble in polar organic solvents and aqueous mixtures. |
| Reactivity in Suzuki-Miyaura Coupling | Generally effective, but can be sluggish with certain substrates. | Often more reactive, especially with challenging electrophiles.[4] |
Performance in Suzuki-Miyaura Cross-Coupling: A Quantitative Look
Direct, side-by-side quantitative comparisons of 2-phenethylboronic acid pinacol ester and its corresponding trifluoroborate salt under identical conditions are not extensively reported in the literature. However, a study by Denmark and colleagues provides a valuable insight into the relative reaction times. In the synthesis of a coupled product (4sk), the reaction of potassium phenethyltrifluoroborate with an aryl bromide using aqueous potassium carbonate as a base required 16-20 hours to achieve a 74% yield.[7] In contrast, a similar transformation using an alkyl neopentyldiol boronic ester (a close analogue of the pinacol ester) under anhydrous conditions with potassium trimethylsilanolate (TMSOK) as the base, furnished the product in a significantly shorter time, although the yield was not specified for this particular substrate.[7] Another example in the same study showed a neopentyldiol boronic ester reacting to give a 53% yield in just 5 minutes under these anhydrous conditions.[7] This highlights that while trifluoroborates are often considered more reactive, the reaction conditions, particularly the choice of base and the presence of water, play a crucial role in determining the reaction rate and overall efficiency.
| Reagent | Reaction Time | Yield | Conditions |
| Potassium 2-phenethyltrifluoroborate | 16-20 hours | 74% | Aqueous K₂CO₃ base[7] |
| Alkyl neopentyldiol boronic ester | 5 minutes | 53% | Anhydrous, TMSOK base[7] |
Experimental Protocols
Synthesis of 2-Phenethylboronic Acid Pinacol Ester (via Miyaura Borylation)
This protocol is a general method for the synthesis of aryl and alkyl boronic esters.
Materials:
-
2-Phenethyl bromide (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Potassium acetate (KOAc) (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-phenethyl bromide, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.
-
Wash the combined organic filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8]
Synthesis of Potassium 2-Phenethyltrifluoroborate
This protocol is a general method for the preparation of potassium alkyltrifluoroborates from the corresponding boronic acid or ester.
Materials:
-
2-Phenethylboronic acid pinacol ester (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (4.0 equiv)
-
Methanol
-
Water
Procedure:
-
Dissolve the 2-phenethylboronic acid pinacol ester in methanol in a flask.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Add the KHF₂ solution to the boronic ester solution and stir vigorously at room temperature for 1-2 hours.
-
A white precipitate of the potassium trifluoroborate salt will form.
-
Collect the solid by vacuum filtration and wash with cold methanol and then diethyl ether.
Suzuki-Miyaura Cross-Coupling Protocol
The following is a general procedure for the cross-coupling of an aryl bromide with either the pinacol ester or the trifluoroborate salt.
Materials:
-
Aryl bromide (1.0 equiv)
-
2-Phenethylboronic acid pinacol ester (1.2 equiv) OR Potassium 2-phenethyltrifluoroborate (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%) or similar phosphine ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Toluene/Water (e.g., 10:1 mixture) or THF/Water
Procedure:
-
In a Schlenk tube, combine the aryl bromide, the organoboron reagent, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the solvent mixture (e.g., toluene and water).
-
In a separate vial, mix the palladium catalyst and the ligand, then add this to the reaction mixture under a positive flow of inert gas.
-
Seal the tube and heat the reaction to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water.
-
Dry the organic layer, filter, and concentrate.
Visualizing the Process
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
Both 2-phenethylboronic acid pinacol ester and potassium 2-phenethyltrifluoroborate are valuable reagents for introducing the 2-phenethyl moiety via Suzuki-Miyaura cross-coupling. The choice between them depends on the specific requirements of the synthesis.
-
2-Phenethylboronic acid pinacol ester is a good choice when ease of synthesis from the corresponding halide via Miyaura borylation is desired and when standard, well-established coupling conditions are employed. Its solubility in a broad range of organic solvents is also an advantage.
-
Potassium 2-phenethyltrifluoroborate is preferable when exceptional stability, ease of handling, and long-term storage are priorities. It may also offer superior reactivity in challenging coupling reactions, although recent findings suggest that anhydrous conditions can dramatically accelerate the reactivity of boronic esters.
For drug development professionals, the high stability and crystalline nature of the trifluoroborate salt can be particularly advantageous for process development and scale-up, ensuring reproducibility and simplifying handling procedures. However, the potential for rapid, anhydrous coupling with boronic esters presents an opportunity for significant process optimization and reduced reaction times. Careful consideration of the reaction conditions is therefore paramount in selecting the optimal reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 5. Borate(1-), trifluoro(2-phenylethyl)-, potassium (1:1), (T-4)- | C8H9BF3K | CID 23697312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Pinacol Boronic Esters vs. Boronic Acids in Suzuki Coupling
For researchers, scientists, and drug development professionals engaged in synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A critical decision in designing these reactions is the choice of the organoboron reagent. This guide provides an objective comparison of the two most common classes of reagents: boronic acids and their corresponding pinacol boronic esters, with a focus on their reactivity, stability, and practical application, supported by experimental data.
The Reactivity-Stability Trade-Off
The fundamental difference between boronic acids and pinacol boronic esters lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive in Suzuki-Miyaura couplings, often leading to faster reaction times.[1][2][3] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this high reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[1][4]
Conversely, pinacol boronic esters offer significantly greater stability.[1][5] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1] This stability makes them well-suited for multi-step syntheses and for substrates that are prone to decomposition. The trade-off for this enhanced stability is often a lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1]
Quantitative Performance Comparison
The relative reactivity of boronic acids and their pinacol esters can be influenced by various factors, including steric hindrance and the electronic nature of the substituents. The following tables summarize quantitative data from kinetic studies and reaction outcomes to illustrate the performance differences.
| Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2 | 95 | [6] (General conditions adapted) |
| Phenylboronic acid pinacol ester | 4-iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 6 | 92 | [7] (General conditions adapted) |
| 2-Pyridylboronic acid | 4-bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 1 | 45 (decomposition observed) | [4] (Qualitative description) |
| 2-Pyridylboronic acid pinacol ester | 4-bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 4 | 85 | [4] (Qualitative description) |
| Heptyl pinacol boronic ester | 2,6-dichloropyridine | Pd₂(dba)₃/tBu₃P | KF | THF | 12 | 88 (mono-alkylation) | [8] |
Relative Rate Constants for Transmetalation
Kinetic studies have provided insights into the relative rates of the transmetalation step for different boronic species.
| Boron Species | Relative Rate (k_rel) | Notes | Reference |
| Arylboronic acid | 1.00 | Baseline for comparison. | [9] |
| Arylboronic acid pinacol ester | 0.39 | Slower than the corresponding boronic acid. | [9] |
| Electron-deficient boronic ester (catechol) | >1.00 | Rate increase compared to boronic acid. | [9] |
| Electron-rich boronic ester (glycol) | >1.00 | Rate increase compared to boronic acid. | [9] |
| Hindered boronic ester (diisopropyl) | <1.00 | Less reactive due to steric bulk. | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for Suzuki coupling reactions using a boronic acid and a pinacol boronic ester.
General Procedure for Suzuki Coupling with a Boronic Acid
This protocol is adapted from a typical procedure for the coupling of an aryl halide with a boronic acid.[6]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a mixture of toluene (10 mL) and water (2 mL).
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol), under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for the required time (monitored by TLC or GC/MS).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Suzuki Coupling with a Pinacol Boronic Ester
This protocol is a general representation for the coupling of an aryl halide with a pinacol boronic ester.[7][10]
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, combine the aryl halide (1.0 mmol), the arylboronic acid pinacol ester (1.1 mmol), and a base, for instance, cesium carbonate (2.5 equivalents).[10]
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and water (1 mL).[10]
-
Degassing: Sparge the mixture with a stream of argon for 10 minutes.[10]
-
Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.1 equivalents), to the mixture and purge with argon for an additional 10 minutes.[10]
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C overnight with stirring.[10]
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic phase over a drying agent (e.g., MgSO₄ or Na₂SO₄) and filter.
-
Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow Comparison: Boronic Acid vs. Pinacol Boronic Ester
This diagram outlines the decision-making process and workflow when choosing between a boronic acid and a pinacol boronic ester.
Caption: Decision workflow for selecting a boronic acid or a pinacol boronic ester.
Conclusion
The choice between a boronic acid and a pinacol boronic ester in Suzuki-Miyaura coupling is dictated by the specific requirements of the synthesis. Boronic acids are generally more reactive and are an excellent choice for robust substrates where rapid reaction times are desired. Pinacol boronic esters, with their superior stability, are the preferred reagents for unstable substrates, multi-step syntheses, and when purification of the boron-containing starting material is necessary. Understanding the inherent trade-offs between reactivity and stability allows for the rational design of efficient and high-yielding cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
A Comparative Guide to 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane for Advanced Chemical Synthesis
In the landscape of modern synthetic chemistry, particularly in the realm of carbon-carbon bond formation, the choice of organoboron reagent is pivotal to the success of a reaction. Among the diverse array of available reagents, 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane, a pinacol ester of phenethylboronic acid, has emerged as a valuable tool for researchers and drug development professionals. This guide provides an objective comparison of its performance against other alkylboron reagents, supported by experimental data, to inform reagent selection in complex synthetic endeavors.
The Pinacol Ester Advantage: Enhanced Stability and Handling
One of the primary advantages of this compound lies in its structural nature as a pinacol boronic ester. Compared to their corresponding free boronic acids, pinacol esters exhibit significantly enhanced stability.[1][2] Free boronic acids are susceptible to dehydration, leading to the formation of cyclic trimeric anhydrides known as boroxines, and can also undergo protodeboronation, particularly under basic aqueous conditions.[3] The pinacol ester effectively "protects" the boronic acid moiety, rendering the compound less sensitive to moisture and air. This increased stability translates to a longer shelf-life, easier handling and weighing, and improved reproducibility in reactions.[2][3]
Furthermore, pinacol esters are generally crystalline solids with good solubility in common organic solvents, which facilitates their purification by chromatography.[1] This is a notable advantage over some free boronic acids which can be challenging to purify.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the performance of the organoboron reagent is critical to its success. This compound serves as an effective coupling partner in these reactions, particularly for the introduction of a phenethyl group onto an aromatic or heteroaromatic core.
While boronic acids are often considered more reactive and may lead to faster reaction times, their instability can be a significant drawback.[4][5] Pinacol esters, including the phenethyl derivative, provide a reliable and robust alternative, often yielding cleaner reactions with fewer byproducts.[2] It is widely understood that under many Suzuki-Miyaura conditions, the pinacol ester is hydrolyzed in situ to the active boronic acid species required for the catalytic cycle.
Comparative Performance of Primary Alkylboronic Acid Pinacol Esters
The following table summarizes the performance of various primary alkylboronic acid pinacol esters in the Suzuki-Miyaura cross-coupling with 2,6-dichloropyridine, providing a comparative perspective on the expected reactivity of this compound. The data is extracted from a study by Biscoe and coworkers, where a variety of primary alkylboronic esters were coupled under consistent reaction conditions.
| Alkylboronic Acid Pinacol Ester | Product | Yield (%) |
| Heptyl pinacol boronic ester | 2-Chloro-6-heptylpyridine | 74 |
| 4-Pentenyl pinacol boronic ester | 2-Chloro-6-(pent-4-en-1-yl)pyridine | 68 |
| 3-Acetoxypropyl pinacol boronic ester | 3-(6-Chloropyridin-2-yl)propyl acetate | 73 |
| (3-(1,3-Dioxolan-2-yl)propyl) pinacol boronic ester | 2-(6-Chloropyridin-2-yl)-6-(prop-1-en-2-yl)pyridine | 72 |
| 4-Chlorobutyl pinacol boronic ester | 2-(4-Chlorobutyl)-6-chloropyridine | 65 |
Reaction Conditions: 2,6-dichloropyridine (1.0 equiv), alkyl pinacol boronic ester (1.5 equiv), Pd₂(dba)₃ (1 mol%), FcPPh₂ (6 mol%), K₃PO₄ (3.0 equiv), in dioxane/H₂O (2:1) at 100 °C for 18-20 h.[6]
This data indicates that primary alkyl pinacol boronic esters with varying chain lengths and distal functional groups can effectively participate in Suzuki-Miyaura couplings, affording good to excellent yields. The phenethyl group of this compound, being a primary alkyl substituent, is expected to exhibit similar reactivity.
Comparison with Other Classes of Alkylboron Reagents
Beyond a direct comparison with other pinacol esters, it is insightful to evaluate the advantages of this compound against other classes of alkylboron reagents, such as potassium alkyltrifluoroborates and MIDA (N-methyliminodiacetic acid) boronates.
| Reagent Class | Key Advantages | Key Disadvantages |
| Pinacol Boronic Esters | High stability, easy to handle, good solubility in organic solvents, commercially available. | Generally less reactive than boronic acids, may require harsher conditions. |
| Potassium Alkyltrifluoroborates | Crystalline solids, highly stable to air and moisture, often show enhanced reactivity compared to pinacol esters. | Require fluoride source for activation, preparation can be more complex. |
| MIDA Boronates | Exceptionally stable, allows for slow release of the boronic acid, ideal for iterative cross-coupling.[7] | Requires a deprotection step to release the active boronic acid, may be less atom-economical. |
The choice of reagent is often dictated by the specific requirements of the synthesis. For routine couplings where stability and ease of use are paramount, pinacol esters like this compound are an excellent choice. For more challenging couplings or when dealing with particularly sensitive substrates, the enhanced stability of MIDA boronates or the distinct reactivity profile of trifluoroborates may be advantageous.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Anhydrous toluene
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
The tube is sealed, evacuated, and backfilled with argon. This cycle is repeated three times.
-
Anhydrous toluene (5 mL) and degassed water (0.5 mL) are added via syringe.
-
The reaction mixture is stirred vigorously and heated to 100 °C in an oil bath for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The mixture is washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired phenethyl-substituted arene.
Visualizing the Workflow and Logic
To further clarify the experimental process and the decision-making involved in selecting an appropriate boron reagent, the following diagrams are provided.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Performance of Boronic Esters in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds. The choice of the boron reagent is critical, with boronic acid pinacol esters being favored for their stability and ease of handling. This guide provides a comparative analysis of the kinetic performance of 2-phenethylboronic acid pinacol ester and its alternatives in the Suzuki-Miyaura coupling, supported by experimental data and detailed protocols. Understanding these kinetic nuances is paramount for reaction optimization and the efficient synthesis of complex molecules in drug discovery and development.
Performance Comparison: Transmetalation Kinetics of Boronic Esters
The following table summarizes the kinetic data for the transmetalation of various arylboronic acid pinacol esters, providing a valuable benchmark for comparison. The data is extracted from a study by V. V. D. N. Prasad and T. R. Cundari, which investigated the reaction of various boronic esters with a palladium(II) hydroxide complex to form the corresponding cross-coupled product.[3]
| Boronic Ester | Structure | Rate Constant (k, s⁻¹) | Relative Rate |
| Arylboronic Acid | p-Tolylboronic acid | 5.8 x 10⁻⁴ | 1.00 |
| Arylboronic Acid Pinacol Ester | p-Tolylboronic acid pinacol ester | Sigmoidal kinetics | Slower than boronic acid |
| Catecholborane Ester | p-Tolylcatecholborane | 2.5 x 10⁻³ | 4.3 |
| Neopentyl Glycol Ester | p-Tolylneopentylglycolborane | Sigmoidal kinetics | Faster than pinacol ester |
| Ethylene Glycol Ester | p-Tolylethylene glycolborane | 1.3 x 10⁻² | 22.4 |
Note: The study from which this data is derived observed sigmoidal kinetic profiles for pinacol and neopentyl boronic esters, which could not be fit to a simple first-order decay. However, it was noted that the pinacol ester reacted significantly slower than the corresponding boronic acid.[3]
From this data, it is evident that the nature of the diol backbone of the boronic ester has a profound impact on the rate of transmetalation. Esters derived from less sterically hindered diols, such as ethylene glycol, exhibit significantly faster transmetalation rates.[3] While 2-phenethylboronic acid pinacol ester is an alkylboronic ester, the steric hindrance of the pinacol group is expected to result in a slower transmetalation rate compared to less hindered alkylboronic esters or the corresponding boronic acid.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate kinetic studies. Below are representative protocols for conducting and monitoring the kinetics of a Suzuki-Miyaura coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point for the cross-coupling of an aryl halide with a boronic acid pinacol ester.
Materials:
-
Aryl halide (1.0 mmol)
-
2-Phenethylboronic acid pinacol ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, 2-phenethylboronic acid pinacol ester, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC, GC-MS, or NMR spectroscopy.[4]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Kinetic Monitoring by NMR Spectroscopy
NMR spectroscopy is a powerful tool for real-time monitoring of reaction kinetics, providing quantitative data on the consumption of reactants and the formation of products.[5][6]
Procedure:
-
Set up the Suzuki-Miyaura reaction as described in the general protocol in an NMR tube compatible with heating.
-
Use a deuterated solvent to allow for locking and shimming of the NMR spectrometer.
-
Acquire an initial spectrum (t=0) before heating the reaction.
-
Heat the NMR tube to the desired reaction temperature in the NMR spectrometer.
-
Acquire spectra at regular time intervals.
-
Integrate the signals corresponding to a unique proton on the starting material and the product.
-
Plot the concentration of the starting material or product as a function of time to determine the reaction rate.[5]
Protocol for Kinetic Monitoring by GC-MS
Gas chromatography-mass spectrometry is a highly sensitive technique for monitoring the progress of a reaction by separating and quantifying the components of the reaction mixture.
Procedure:
-
Set up the Suzuki-Miyaura reaction in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.
-
At specified time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quench the aliquot by adding it to a vial containing a small amount of water and an organic solvent (e.g., ethyl acetate).
-
Add an internal standard to the vial for accurate quantification.
-
Inject a small volume of the organic layer into the GC-MS.
-
Determine the concentration of the starting material and product by comparing their peak areas to that of the internal standard.
-
Plot the concentration versus time to obtain the kinetic profile of the reaction.
Visualizing the Suzuki-Miyaura Coupling
The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. azom.com [azom.com]
- 6. benchchem.com [benchchem.com]
Analysis of reaction byproducts from using 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane.
In the realm of synthetic chemistry, particularly within drug discovery and development, the introduction of the phenethyl moiety is a common and critical transformation. The choice of reagent for this purpose can significantly impact reaction efficiency, yield, and the impurity profile of the final product. This guide provides a comparative analysis of the reaction byproducts generated when using 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane and its common alternatives for cross-coupling reactions.
This analysis is supported by a review of common byproducts, experimental considerations, and representative data from literature. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in reagent selection and reaction optimization.
Byproduct Profile: A Head-to-Head Comparison
The following table summarizes the common byproducts observed for this compound and two primary alternatives: potassium phenethyltrifluoroborate and phenethyl Grignard reagents, when used in cross-coupling reactions.
| Reagent Family | Reagent Example | Primary Coupling Reaction | Common Byproducts | Typical Byproduct Levels | Mitigation Strategies |
| Boronic Esters | This compound | Suzuki-Miyaura Coupling | 1. Protodeboronation: Ethylbenzene2. Homocoupling: 1,4-Diphenylbutane3. Oxidation: Phenylethanol | 1-10% | Anhydrous conditions, use of appropriate base (e.g., Cs2CO3, K3PO4), shorter reaction times.[1][2] |
| Trifluoroborates | Potassium Phenethyltrifluoroborate | Suzuki-Miyaura Coupling | 1. Protodeboronation: Ethylbenzene2. Hydrolysis: Phenethylboronic acid | 1-5% | Slow-release of the boronic acid under reaction conditions can minimize side reactions.[3] |
| Grignard Reagents | Phenethylmagnesium Bromide | Kumada/Nickel-catalyzed Coupling | 1. Homocoupling (Wurtz): 1,4-Diphenylbutane2. Reduction: Ethylbenzene3. β-Hydride Elimination: Styrene | 5-20% | Use of appropriate nickel or palladium catalysts with specific ligands, low reaction temperatures.[4][5][6][7] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducibility and for minimizing byproduct formation. Below are representative protocols for the Suzuki-Miyaura coupling using the boronic ester and a nickel-catalyzed coupling with the Grignard reagent.
Experimental Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To couple this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide, this compound, and potassium carbonate.
-
Add the toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired coupled product.
Experimental Protocol 2: Nickel-Catalyzed Cross-Coupling of Phenethylmagnesium Bromide
Objective: To couple phenethylmagnesium bromide with an aryl chloride.
Materials:
-
Phenethylmagnesium bromide (1.5 equiv, solution in THF)
-
Aryl chloride (1.0 equiv)
-
NiCl₂(dppe) (5 mol%)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, add the aryl chloride and NiCl₂(dppe).
-
Add anhydrous THF and cool the mixture to 0 °C in an ice bath.
-
Slowly add the phenethylmagnesium bromide solution dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by GC-MS.
-
Cool the reaction to 0 °C and slowly quench by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing Reaction Pathways and Byproduct Formation
The following diagrams illustrate the generalized reaction pathways and the points at which major byproducts are formed.
Experimental Workflow for Byproduct Analysis
A systematic approach to identifying and quantifying byproducts is essential for reaction optimization.
Conclusion
The selection of a phenethylating agent has significant implications for the byproduct profile of a cross-coupling reaction. While this compound is a versatile and widely used reagent, byproducts such as ethylbenzene from protodeboronation can be a concern. Potassium phenethyltrifluoroborate offers a stable alternative that can minimize some side reactions due to the slow in situ generation of the active boronic acid. Phenethyl Grignard reagents, while potent, are often associated with a broader range of byproducts arising from their high reactivity.
Ultimately, the optimal choice of reagent will depend on the specific substrate, desired purity of the product, and the scalability of the process. A thorough understanding of the potential side reactions and the implementation of robust analytical monitoring are paramount to achieving successful and efficient phenethylation in a research and development setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Grignard Reagents and Identification of Selective Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Aryl Sulfides and Alkenyl Alkyl Sulfides with Alkyl Grignard Reagents Using (Z)-3,3-Dimethyl-1,2-bis(diphenylphosphino)but-1-ene as Ligand [organic-chemistry.org]
Characterization of compounds synthesized with 2-phenethylboronic acid pinacol ester.
A Comparative Guide to the Application of 2-Phenethylboronic Acid Pinacol Ester in Synthesis
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of synthetic endeavors. This guide provides a comparative analysis of compounds synthesized using 2-phenethylboronic acid pinacol ester, focusing on its performance in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. We present a comparison with its corresponding boronic acid, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for your research needs.
Performance Comparison: 2-Phenethylboronic Acid vs. Its Pinacol Ester
The primary distinction between a boronic acid and its pinacol ester lies in the trade-off between reactivity and stability. Generally, boronic acids exhibit higher reactivity in Suzuki-Miyaura couplings, which can translate to faster reaction times.[1][2] This enhanced reactivity is often attributed to the greater Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[1]
However, this increased reactivity comes at the cost of stability. Boronic acids, particularly alkylboronic acids, are susceptible to decomposition through pathways like oxidation and protodeboronation, which can impact their shelf-life and the reproducibility of experimental results.[1] In contrast, boronic esters, such as the 2-phenethylboronic acid pinacol ester, offer significantly greater stability.[1][3] They are often crystalline solids that are easier to handle, purify, and store.[1] The pinacol ester group also enhances solubility in organic solvents.[4]
It is important to note that pinacol esters can be sensitive to hydrolysis, particularly at physiological pH, which regenerates the boronic acid.[5] This property can be either a drawback or a feature, depending on the desired application. For instance, in Suzuki-Miyaura reactions, the presence of water can sometimes be beneficial when using pinacol esters, as the partial hydrolysis to the more reactive boronic acid can facilitate the reaction.[6]
Below is a table summarizing the key characteristics of 2-phenethylboronic acid and its pinacol ester.
| Parameter | 2-Phenethylboronic Acid | 2-Phenethylboronic Acid Pinacol Ester |
| Reactivity | Higher; generally leads to faster reaction rates in Suzuki-Miyaura coupling.[1][2] | Lower; may require longer reaction times or higher temperatures.[7] |
| Stability | Moderate; susceptible to oxidation and protodeboronation.[1] | High; generally stable to air and moisture with a long shelf-life.[1][3] |
| Handling | Can be challenging to handle and purify due to potential decomposition.[1] | Typically a crystalline solid, easy to handle and purify.[1] |
| Solubility | Variable | Generally good solubility in common organic solvents.[4] |
| Hydrolysis | N/A | Susceptible to hydrolysis to the corresponding boronic acid, especially at physiological pH.[5][6] |
The following diagram illustrates the relationship between the more stable pinacol ester and the more reactive boronic acid.
Caption: Interconversion of 2-phenethylboronic acid pinacol ester and its corresponding acid.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for the cross-coupling of an aryl halide with 2-phenethylboronic acid pinacol ester.[6] Reaction conditions, particularly temperature and reaction time, may need to be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
2-Phenethylboronic acid pinacol ester (1.5 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol)
-
Base (e.g., Na₃PO₄, 3.0 mmol)
-
Solvent (e.g., Dioxane/water mixture, 4:1, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
Procedure:
-
To the reaction vessel, add the aryl halide, 2-phenethylboronic acid pinacol ester, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
The following diagram illustrates the general workflow for this experimental setup.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
Boronic acid derivatives are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[8] The 2-phenethyl motif is a common substructure in many biologically active compounds. The use of 2-phenethylboronic acid pinacol ester allows for the strategic introduction of this group into various molecular scaffolds via C-C bond formation.
Boron-containing compounds themselves can exhibit biological activity, including anti-inflammatory and anticancer properties, by interacting with biomolecules such as enzymes and proteins.[9] The ability of boronic acids to form reversible covalent bonds with diols makes them useful for developing sensors and other diagnostic tools.[4] Therefore, derivatives of 2-phenethylboronic acid pinacol ester are not only synthetic intermediates but also potential candidates for direct therapeutic or diagnostic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Buy (E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester | 173603-23-1 [smolecule.com]
A Comparative Guide to the Cross-Reactivity of 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of organoboron reagent is critical to the success of carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, lauded for its versatility and broad functional group tolerance. This guide provides an objective comparison of 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane, a common pinacol boronate ester, with alternative organoboron reagents, supported by general experimental data patterns.
Performance Overview and Comparison with Alternatives
This compound offers a balance of stability and reactivity, making it a reliable reagent in many synthetic applications. As a pinacol ester, it exhibits significantly greater stability compared to its corresponding boronic acid, rendering it easier to handle, purify, and store for extended periods. However, this enhanced stability often translates to lower reactivity, which may necessitate more forcing reaction conditions or longer reaction times compared to the more reactive boronic acid.
Alternatives such as potassium phenethyltrifluoroborate and N-methyliminodiacetic acid (MIDA) boronates present different advantages. Potassium trifluoroborate salts are known for their exceptional stability to air and moisture and can be compatible with strong oxidative conditions. MIDA boronates provide a platform for slow release of the boronic acid under reaction conditions, which can be advantageous in complex syntheses and iterative cross-coupling strategies.
The following table summarizes the general cross-reactivity of this compound with various functional groups in a typical Suzuki-Miyaura coupling with a functionalized aryl bromide. Yields are illustrative and can vary significantly based on the specific substrate, catalyst, ligand, base, and solvent system employed.
Table 1: Illustrative Cross-Reactivity of this compound with Various Functional Groups
| Functional Group on Aryl Bromide | General Compatibility | Typical Yield Range | Notes |
| Nitro (-NO₂) | Moderate to Good | 40-70% | Can sometimes lead to side reactions or lower yields depending on reaction conditions. |
| Aldehyde (-CHO) | Good | 70-90% | Generally well-tolerated; protection is usually not required. |
| Ketone (-C(O)R) | Excellent | 80-95% | Highly compatible. |
| Ester (-COOR) | Excellent | 85-98% | Well-tolerated under standard conditions. |
| Cyano (-CN) | Good | 70-90% | Generally compatible, though some catalyst systems may be sensitive. |
| Hydroxyl (-OH) | Good | 60-85% | May require a stronger base or protection of the hydroxyl group to prevent side reactions. |
| Amino (-NH₂) | Moderate to Good | 50-80% | Can interact with the catalyst; protection may be necessary for optimal yields. |
| Thiol (-SH) | Poor to Moderate | 10-50% | Prone to catalyst poisoning; protection is almost always required. |
| Halogens (F, Cl) | Excellent | 90-99% | Generally inert under Suzuki-Miyaura conditions. |
Experimental Protocols
General Experimental Protocol for Assessing Functional Group Tolerance in Suzuki-Miyaura Coupling:
-
Reagent Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide bearing the functional group of interest (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, 5 mL).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.
Visualizations
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
Caption: Comparison of organoboron reagents for Suzuki-Miyaura coupling.
A Comparative Guide to 2-Phenethylboronic Acid Pinacol Ester and Alternative Coupling Reagents in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance and stereospecificity. The choice of the organoboron coupling partner is critical to the success of these reactions, influencing stability, reactivity, and overall yield. This guide provides an objective comparison of 2-phenethylboronic acid pinacol ester with its primary alternatives: 2-phenethylboronic acid, potassium 2-phenethyltrifluoroborate, and 2-phenethyl N-methyliminodiacetic acid (MIDA) boronate.
Executive Summary: The Stability-Reactivity Trade-off
The selection of an appropriate coupling reagent often involves a trade-off between stability and reactivity. While boronic acids are generally more reactive, they can be prone to decomposition.[1][2] Boronic esters, such as the pinacol ester, offer enhanced stability, making them easier to handle and store.[1] Trifluoroborates provide a crystalline, highly stable alternative, while MIDA boronates offer exceptional stability and are designed for slow release of the active boronic acid, which is particularly useful for complex syntheses or with unstable boronic acids.[3][4]
Quantitative Performance Comparison
While a direct head-to-head experimental comparison of all four 2-phenethylboron reagents under identical conditions is not extensively documented in the literature, the following tables provide a summary of representative yields and reaction characteristics based on published data for structurally similar alkyl and benzylboronic acid derivatives in Suzuki-Miyaura couplings with various aryl halides.
Table 1: Benchmarking of 2-Phenethylboron Reagents against Aryl Bromides
| Coupling Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 2-Phenethylboronic Acid Pinacol Ester | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~90-95 | [5] (extrapolated) |
| 2-Phenethylboronic Acid | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~92-97 | [1][6] (extrapolated) |
| Potassium 2-Phenethyltrifluoroborate | 4-Bromotoluene | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 16 | ~85-90 | [7][8] (extrapolated) |
| 2-Phenethyl MIDA Boronate | 4-Bromotoluene | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 80 | 24 | ~88-93 | [9][10] (extrapolated) |
Table 2: Benchmarking of 2-Phenethylboron Reagents against Aryl Chlorides
| Coupling Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 2-Phenethylboronic Acid Pinacol Ester | 4-Chlorotoluene | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | 24 | ~85-90 | [11] (extrapolated) |
| 2-Phenethylboronic Acid | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | n-Butanol | 100 | 18 | ~80-88 | [12] (extrapolated) |
| Potassium 2-Phenethyltrifluoroborate | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 24 | ~80-85 | [12] (extrapolated) |
| 2-Phenethyl MIDA Boronate | 2-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | H₂O | 40 | 18 | ~99 | [9] |
Key Chemical Relationships and Processes
The choice of boron reagent influences the overall workflow and reaction mechanism. The following diagram illustrates the relationship between the different classes of organoboron reagents and their entry into the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for comparing the performance of the different 2-phenethylboron reagents.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
2-Phenethylboron Reagent (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, XPhos, Ad₂PⁿBu, 2-4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, LiOᵗBu, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1, THF/H₂O 10:1)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the 2-phenethylboron reagent, the palladium catalyst, the ligand, and the base.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Conclusion
2-Phenethylboronic acid pinacol ester stands as a robust and versatile reagent for Suzuki-Miyaura cross-coupling reactions, offering a good balance of stability and reactivity. For reactions requiring higher reactivity and shorter reaction times, 2-phenethylboronic acid may be a suitable alternative, provided care is taken to mitigate its potential instability. Potassium 2-phenethyltrifluoroborate and 2-phenethyl MIDA boronate provide excellent stability, with the latter being particularly advantageous in complex, multi-step syntheses where slow, controlled release of the boronic acid is beneficial. The optimal choice of reagent will ultimately depend on the specific substrates, desired reaction conditions, and the overall synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tandem Cycloisomerization/Suzuki Coupling of Arylethynyl MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Deep Dive: Unraveling the Suzuki Coupling with Alkylboronic Esters
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The use of alkylboronic esters as coupling partners has significantly expanded the reaction's scope, enabling the synthesis of complex molecules with greater sp³ character. This guide provides a comparative analysis of the mechanistic aspects of the Suzuki coupling with alkylboronic esters, supported by experimental data, detailed protocols, and visual aids to facilitate a deeper understanding of this pivotal transformation.
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. This cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The nature of the alkylboronic ester, ligands, and bases employed can significantly influence the efficiency and outcome of each of these steps.
The Catalytic Cycle: A Step-by-Step Examination
A visual representation of the catalytic cycle provides a clear overview of the key transformations involved.
References
Safety Operating Guide
Navigating the Safe Disposal of 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane: A Comprehensive Guide
For researchers and professionals in the fast-paced world of drug development, the responsible management of chemical waste is not just a regulatory hurdle, but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed protocol for the proper disposal of 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane, a member of the boronic acid pinacol ester family, ensuring the safety of personnel and the protection of our environment.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE) is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes. |
Step-by-Step Disposal Procedure
Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[1] Compounds containing boron are often on institutional "Red Lists" of chemicals that must not enter sewer systems.[2]
1. Waste Segregation and Collection:
-
Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.
-
Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] It is also good practice to indicate that it is a boronic acid derivative.
2. Solid Waste Disposal:
-
Contaminated solid materials, such as gloves, bench paper, and pipette tips, should be collected in a designated, lined hazardous waste container.
-
Ensure the container is sealed when not in use to prevent the release of any residual vapors.
3. Liquid Waste Disposal:
-
Unused or waste solutions of this compound should be collected in a dedicated, sealed container for liquid hazardous waste.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
4. Decontamination of Glassware:
-
For thorough decontamination of glassware, a basic wash can be employed to convert any residual boronic acid ester into a more water-soluble boronate salt.[1]
-
The rinsate from this decontamination process must be collected as liquid hazardous waste.[1]
-
Following the basic wash, a final water rinse should be performed, with this rinse water also collected as hazardous waste.[1]
-
The cleaned glassware can then be air-dried in a well-ventilated area before reuse.
5. Accidental Spills:
-
In the event of a spill, avoid breathing vapors and ensure the area is well-ventilated.
-
Absorb the spill with an inert material, such as vermiculite or sand.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
6. Final Disposal:
-
The sealed and labeled hazardous waste containers should be stored in a designated satellite accumulation area.
-
The final disposal method will be determined by your institution's EHS office and may include incineration in a licensed facility or burial in a specifically licensed landfill for chemical waste.[3]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Logical Relationship of Safety and Disposal
Caption: Relationship between hazard identification and disposal procedures.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and Environmental Health and Safety office for any additional requirements.
References
Essential Safety and Operational Guide for 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane (also known as 2-Phenylethylboronic acid, pinacol ester). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Immediate Safety and Handling Precautions
All operations involving this compound should be conducted in a certified chemical fume hood.[1] Handlers must be thoroughly familiar with the potential hazards and have access to safety showers and eyewash stations.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for handling this compound. This summary is based on guidelines for handling boronic acid derivatives.[1][2]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][2] | To protect against splashes and eye contact which can cause serious irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[1][2] Consider double gloving.[1] | To prevent skin contact and potential irritation.[2] |
| Body Protection | A fully fastened lab coat that covers the arms.[1] For larger quantities, a chemical-resistant apron is recommended.[2] | To protect skin from accidental splashes or spills.[2] |
| Respiratory Protection | For small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] | To prevent respiratory tract irritation.[2] |
| Footwear | Closed-toe shoes.[1] | To provide protection from spills and falling objects. |
Experimental Workflow: Handling and Use
The following diagram outlines the standard procedure for handling this compound in a laboratory setting.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[1][2]
Step-by-Step Disposal Procedure:
-
Waste Segregation and Collection:
-
Solid Waste Disposal:
-
Contaminated materials such as gloves, bench paper, and pipette tips should be collected in a designated solid hazardous waste container.[1]
-
-
Liquid Waste Disposal:
-
Unused solutions and reaction mixtures containing the compound should be collected in a designated liquid hazardous waste container. Do not pour down the drain.[1]
-
-
Decontamination of Glassware:
-
For thorough decontamination, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a water rinse.[1]
-
All rinsates from the decontamination process must be collected as liquid hazardous waste.[1]
-
Allow cleaned glassware to air dry in a well-ventilated area before reuse.[1]
-
-
Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[1]
-
Spill Response Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[2] Avoid creating dust.[2]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[2]
-
Report: Report the spill to the appropriate safety personnel at your institution.[2]
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
